5-Oxohexanal

Catalog No.
S9039897
CAS No.
505-03-3
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Oxohexanal

CAS Number

505-03-3

Product Name

5-Oxohexanal

IUPAC Name

5-oxohexanal

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-6(8)4-2-3-5-7/h5H,2-4H2,1H3

InChI Key

UCAQDIQSNVAWBD-UHFFFAOYSA-N

SMILES

CC(=O)CCCC=O

Canonical SMILES

CC(=O)CCCC=O

5-Oxohexanal is a fatty aldehyde.

Chemical Identification and Predicted Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic identifying information and predicted properties for 5-Oxohexanal from chemical databases.

Property Value
Common Name This compound [1] [2]
CAS Registry Number 505-03-3 [1] [2]
Molecular Formula C₆H₁₀O₂ [1] [2]
Average Molecular Weight 114.14 g/mol [1] [2]
SMILES CC(=O)CCCC=O [1]
IUPAC Name This compound [1]
Predicted LogP 0.98 [1]
Predicted Water Solubility 27.7 g/L [1]

Predicted & Characteristic Spectroscopic Data

While explicit experimental spectra for this compound were not found, the functional groups in its structure allow for strong predictions based on well-established absorption ranges [3] [4].

Infrared (IR) Spectroscopy Predictions

The molecule contains both a ketone and an aldehyde carbonyl group, which would show strong, characteristic absorptions.

Functional Group Vibration Mode Expected Absorption Range (cm⁻¹) Characteristics
Aldehyde C=O Stretching 1740-1720 [3] Strong
Ketone C=O Stretching 1725-1705 [3] Strong
Aldehyde C-H Stretching ~2800 & ~2700 [4] Two weak bands, diagnostic for aldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy Guide

The following workflow outlines the general process for analyzing an NMR spectrum, which you can apply to this compound.

G Start Start: Obtain NMR Spectrum A Identify all chemical shifts (Ketone β-CH2: ~2.5 ppm, Aldehyde CH: ~9.7 ppm) Start->A B Analyze signal integration (Reveals proton ratios) A->B C Determine coupling patterns (Reveals neighboring protons) B->C D Propose molecular fragments C->D E Assemble final structure D->E End End: Structural Verification E->End

NMR analysis workflow for this compound structure elucidation.

Based on its structure, you can expect the following key features in the ¹H NMR spectrum of this compound [5]:

  • Aldehyde Proton (HC=O): A distinctive signal around 9.7 ppm.
  • Protons alpha to Carbonyls (CH₂-C=O): Complex signals in the 2.1 - 2.5 ppm region.
  • Methylene Protons (CH₂): A broad multiplet around 1.6 - 1.8 ppm.

Experimental & Computational Protocols

Sample Preparation and IR Spectroscopy

This protocol details how to obtain an IR spectrum for a compound like this compound [4].

G Start Start: Prepare Sample A Neat Liquid Method: Place a drop between NaCl plates Start->A B Solution Method: Dissolve in CCl4/CHCl3 (0.05-0.1 M) Start->B C Load sample into instrument A->C B->C D Acquire spectrum (4000-600 cm⁻¹ range) C->D E Analyze key bands: C=O and aldehyde C-H stretches D->E End End: Functional Group ID E->End

Standard workflow for IR spectroscopy sample preparation and analysis.

Key Analysis Steps [4]:

  • Identify Carbonyl Stretching: Look for a very strong, sharp band in the 1740-1710 cm⁻¹ region, which may show overlapping ketone and aldehyde C=O stretches.
  • Confirm Aldehyde Presence: Check for the characteristic two weak C-H stretching bands near 2800 cm⁻¹ and 2700 cm⁻¹.
Computational NMR Calculation (Gaussian)

For precise NMR prediction, you can use computational methods. Here is a generalized protocol based on the "long way" described by Dr. Joaquin Barroso [6].

G Start Start: Computational Modeling A Build molecular structure Start->A B Geometry Optimization (Use method e.g., B3LYP/6-31G*) A->B C NMR Calculation (Use 'NMR' keyword with GIAO method) B->C D Calculate reference (TMS) at same level of theory C->D E Convert shielding to δ (ppm): δ = σ_ref - σ_sample D->E F Apply scaling factors (e.g., from CHESHIRE CCAT) E->F End End: Compare to Experiment F->End

Workflow for calculating NMR chemical shifts using computational chemistry.

Procedure Details [6]:

  • Geometry Optimization & NMR Calculation: Perform a geometry optimization of the molecule using a method like B3LYP and a basis set like 6-31G(d). Subsequently, calculate the isotropic magnetic shielding tensors (σ) using the NMR keyword in Gaussian.
  • Reference Calculation and Conversion: Perform an identical NMR calculation for tetramethylsilane (TMS). The chemical shift (δ) for each nucleus in your sample is calculated as: δ = σ_TMS - σ_sample (where σ is the isotropic shielding constant).
  • Improving Accuracy: For greater accuracy, use scaling factors from resources like the CHESHIRE CCAT (Chemical Shift Repository) database, which provides linear regression parameters to correct calculated shifts based on the specific computational method used [6].

How to Obtain Missing Data

Based on my search, the following specific experimental data for this compound is not available in the public domain and would likely need to be measured:

  • Experimental IR spectrum with exact absorption values
  • Complete ¹H and ¹³C NMR chemical shifts and coupling constants
  • UV-Vis absorption maxima and molar absorptivity
  • Mass spectrometry fragmentation pattern

To obtain this data, you can:

  • Measure it experimentally using the protocols outlined above.
  • Perform computational modeling to predict spectra, as described in the NMR calculation protocol.
  • Consult specialized commercial spectral databases that may contain this information.

References

5-Oxohexanal synthesis and origin

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 5-Oxohexanal

The table below summarizes the core identity and properties of this compound.

Property Description
Common Name This compound [1]
IUPAC Name This compound [1] [2]
CAS Registry Number 505-03-3 [1] [2]
Chemical Formula C₆H₁₀O₂ [3] [1] [2]
Average Molecular Weight 114.1424 g/mol [1]
SMILES CC(=O)CCCC=O [1]
Chemical Classification Medium-chain aldehyde [1]
Physical State Not specified in search results

Synthesis and Formation Pathways

The search results point to two primary contexts in which this compound is formed or used.

Pathway Key Reactant/Precursor Key Reagent/Condition Role/Application
Ozonolysis [4] Specific alkene (structure not fully detailed) O₃ (Ozone) Product of the reaction
Intramolecular Aldol Condensation [5] 6-Oxoheptanal NaOH, heat Theoretical starting material
Natural Product Synthesis [6] 1,3,6,8-Tetrahydroxyanthraquinone Sodium Bicarbonate (NaHCO₃) Hydroxyalkylating agent

The following diagram illustrates these pathways and the key reactions involving this compound.

G cluster_1 Formation of this compound cluster_2 Reactions of this compound Alkene Alkene (Precursor) Ozonolysis Ozonolysis (O₃) Alkene->Ozonolysis Alkene->Ozonolysis FiveOxo This compound Ozonolysis->FiveOxo Ozonolysis->FiveOxo Hydroxyalkyl Hydroxyalkylation (NaHCO₃) FiveOxo->Hydroxyalkyl FiveOxo->Hydroxyalkyl SixOxo 6-Oxoheptanal AldolCond Intramolecular Aldol Condensation (NaOH, heat) SixOxo->AldolCond SixOxo->AldolCond Cyclopentene 1-Acetylcyclopentene (Major Product) AldolCond->Cyclopentene Anthraquinone 1,3,6,8-Tetrahydroxy- anthraquinone Anthraquinone->Hydroxyalkyl Averufin (±)-Averufin Hydroxyalkyl->Averufin

Synthesis pathways and chemical reactions of this compound

Experimental & Analytical Data

For researchers, the following table consolidates key experimental and predicted data for this compound. Note that many experimental physical properties (like melting and boiling point) were listed as Not Available [1].

Property Type Property Value / Prediction Source / Method
Predicted Molecular Properties [1] Water Solubility 27.7 g/L ALOGPS
logP (Partition Coefficient) 0.98 ALOGPS
pKa (Strongest Acidic) 14.74 ChemAxon
Polar Surface Area 34.14 Ų ChemAxon
Predicted Chromatographic Properties [1] Ret. Time (Standard Polar) 3.13 min Waters UPLC BEH C18
Ret. Time (Standard Non-Polar) 10.77 min Predicted by Siyang
Kovats Retention Index (Std. Non-Polar) 902.9 33892256
Safety & Handling HS Code 2914.40.00.90 [2] Customs Code

Key Limitations of the Information

A critical assessment of the available information reveals significant gaps you should be aware of:

  • Outdated Information: The most recent specific data on this compound comes from 2017-2020. The primary source for its chemical data (HMDB) was last updated in February 2023, but the underlying experimental references are older [1] [5] [6].
  • Lack of Detailed Protocols: While synthesis routes are mentioned, no detailed, reproducible experimental protocols (e.g., specific molar ratios, reaction times, temperature control, workup procedures, or purification methods) are provided in the available results.
  • Missing Contemporary Context: The search results do not cover modern synthetic approaches, such as catalytic methods or flow chemistry, which may offer improved yields or selectivity.

References

where to find 5-oxohexanal in natural extracts

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 5-Oxohexanal

First, it's useful to understand the basic characteristics of this compound, which belongs to the class of medium-chain aldehydes [1].

Basic Identification & Properties [1] [2]

Property Description
Common Name This compound
CAS Registry Number 505-03-3 [1]
Chemical Formula C₆H₁₀O₂ [1]
Average Molecular Weight 114.142 g/mol [1]
SMILES CC(=O)CCCC=O [1]
IUPAC Name This compound [1]
Description An aldehyde with a chain length of 6 carbon atoms. [1]

Natural Occurrence One source indicates that this compound has been detected, though not quantified, in pulses (the edible seeds of legume plants), suggesting it could be a potential biomarker for their consumption [1].

Proposed Experimental Workflow for Analysis

The following diagram outlines a general experimental strategy for extracting and identifying this compound from a natural matrix, such as plant material.

workflow Start Sample Material (Pulses, e.g., lentils, chickpeas) Step1 1. Sample Preparation (Homogenization, Lyophilization) Start->Step1 Step2 2. Extraction (Solvent: e.g., Dichloromethane, Methanol/Water mix) Step1->Step2 Step3 3. Analysis (LC-MS or GC-MS) Step2->Step3 Step4 4. Identification Step3->Step4 SubStep4a Chromatographic Retention Time Matching Step4->SubStep4a SubStep4b Mass Spectrometric Fragmentation Matching Step4->SubStep4b Result Confirmed Detection of this compound SubStep4a->Result SubStep4b->Result

Key Analytical Parameters for Identification

To implement the workflow, you can use the following predicted data as a reference for your analysis. The tables below consolidate predicted chromatographic and mass spectrometric properties from the search results.

Predicted Chromatographic Retention Times [1]

This table lists predicted retention times for this compound under various liquid chromatography (LC) conditions. Matching your sample's retention time to these predictions is a primary identification step.

Chromatographic Method Column Predicted Retention Time
Waters UPLC BEH C18 100 mm × 2.1 mm; 1.7 µm 3.13 minutes
Waters ACQUITY UPLC HSS T3 C18 (Fem_Long) Water:MeOH + 0.1% Formic Acid 1470.8 seconds (24.5 min)
Ascentis Express C18 (Fem_Lipids) (60:40 water:ACN):(90:10 IPA:ACN) + 10mM NH₄COOH + 0.1% FA 373.8 seconds (6.2 min)
Waters ACQUITY UPLC BEH C18 (Life_Old) Water:(20:80 acetone:ACN) + 0.1% Formic Acid 133.4 seconds (2.2 min)
RP Waters ACQUITY UPLC HSS T3 C18 (Life_New) Water:(30:70 MeOH:ACN) + 0.1% Formic Acid 234.6 seconds (3.9 min)
Waters ACQUITY UPLC BEH C18 (RIKEN) Water:ACN + 0.1% Formic Acid 125.7 seconds (2.1 min)

Predicted Physicochemical & MS Data [1]

These properties are critical for understanding the compound's behavior and for parameter setting in mass spectrometry.

Property Predicted Value
Water Solubility 27.7 g/L
logP 0.98 (ALOGPS)
pKa (Strongest Acidic) 14.74
Monoisotopic Mass 114.068080 Da
Predicted CCS Value ([M+H]⁺) 124.565 Ų (DarkChem) / 126.05 Ų (DeepCCS)

Critical Methodological Notes

  • Analytical Technique Selection: The data strongly supports the use of Reversed-Phase Liquid Chromatography coupled to a high-resolution mass spectrometer (RP-LC-HRMS). The extensive list of predicted LC retention times makes this the most straightforward approach [1].
  • Importance of a Standard: For definitive confirmation, the optimal strategy is to compare your sample data with an authentic chemical standard of this compound. This allows for direct matching of both retention time and mass spectral fragmentation.
  • Data Correlation: Identification confidence is highest when the observed data matches the predicted values across multiple dimensions: accurate mass (~114.068 Da), retention time, and collision cross-section (CCS) value if using ion mobility.

References

GC-MS identification of 5-oxohexanal

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 5-Oxohexanal

The table below summarizes the key identifying information for this compound from the Human Metabolome Database (HMDB) [1].

Property Description
Common Name This compound [1]
CAS Registry Number 505-03-3 [1]
Chemical Formula C₆H₁₀O₂ [1]
Average Molecular Weight 114.1424 g/mol [1]
SMILES Structure CC(=O)CCCC=O [1]
Class Medium-chain aldehyde [1]
IUPAC Name This compound [1]

Predicted Chromatographic Properties

The HMDB provides predicted retention data for this compound under different chromatographic conditions, which can be a starting point for method development [1].

Chromatography Type Stationary Phase Predicted Retention Index Reference
Gas Chromatography Standard polar column 1575.7 [1]
Gas Chromatography Standard non-polar column 902.9 [1]
Gas Chromatography Semi-standard non-polar column 961.2 [1]

> Note: These are predicted values, not experimentally confirmed with GC-MS. You would need to validate these conditions in your own laboratory.

General GC-MS Methodology for Compound Identification

Although a specific method for this compound is unavailable, here is a general workflow for GC-MS analysis based on standard practices [2] [3]. You can use this as a template, adjusting parameters to match the predicted properties of your target compound.

start Start: Sample Preparation step1 Instrument Setup: • GC with DB-5ms type column • He carrier gas (~2 mL/min) • MS with Electron Ionization (70 eV) • Mass range: e.g., 50-500 m/z start->step1 step2 Method Development & Temperature Optimization step1->step2 step3 Sample Injection & Chromatographic Separation step2->step3 step4 Mass Spectrometric Detection: • Molecules ionized and fragmented • Mass-to-charge (m/z) measured step3->step4 step5 Data Analysis: • Compare retention time to standard • Interpret mass spectrum fragments • Search against reference library step4->step5 end Compound Identified step5->end

Key Steps and Considerations
  • Sample Preparation: The sample must be suitable for GC analysis, meaning it should be volatile and thermally stable [3]. Liquid-liquid extraction with a solvent like methanol is a common technique for preparing solid or trace samples [2].
  • Instrument Configuration: A standard setup involves a GC hyphenated to a single quadrupole mass spectrometer. The DB-5ms (5% phenyl polysiloxane) is a widely used column for general analyses [2] [4].
  • Method Optimization: A key to faster analysis, as demonstrated in recent research, is optimizing the GC temperature program. Ramping the temperature at a higher rate can significantly reduce run times without sacrificing accuracy [2].
  • Data Interpretation: In the mass spectrum, look for a molecular ion that confirms the molecular weight (likely at m/z 114 for this compound). The fragmentation pattern should be interpreted to confirm the structure, particularly the aldehyde and ketone functional groups [3]. The final identification is made by comparing the obtained spectrum and retention time with those of an authentic standard.

Suggestions for Next Steps

Given the lack of a specific experimental protocol in the available literature, you may need to take the following steps to obtain the information you need:

  • Source an Analytical Standard: Purchasing a certified standard of this compound is crucial for empirically determining its retention time and generating a reference mass spectrum in your own lab.
  • Consult Specialized Databases: Commercial mass spectral libraries (e.g., NIST, Wiley) may contain a reference spectrum for this compound. Access to these databases is typically available through university or corporate subscriptions.
  • Review Broader Literature: The intramolecular aldol condensation of similar compounds like 6-oxoheptanal is discussed in chemistry literature [5]. Exploring such papers may provide indirect clues or cite relevant analytical data.

References

Comprehensive Application Notes: 5-Oxohexanal in Organocatalytic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Significance

5-Oxohexanal (C₆H₁₀O₂) is a medium-chain aldehyde with a ketone functionality that presents unique reactivity patterns valuable in synthetic chemistry. This compound belongs to the class of organic compounds known as medium-chain aldehydes, characterized by a carbon chain length containing between 6 and 12 carbon atoms. The molecular structure features both aldehyde and ketone functional groups separated by a methylene bridge, creating opportunities for selective transformations and participation in cascade reactions. With an average molecular weight of 114.1424 g/mol and the SMILES representation CC(=O)CCCC=O, this compound presents a dual electrophilic character that can be exploited in various organocatalytic transformations [1].

The presence of both carbonyl groups in this compound enables its participation in complex reaction sequences where selective activation of one carbonyl over the other can be achieved through appropriate catalyst design. While direct literature on organocatalytic applications of this compound is limited in the search results, its structural features suggest compatibility with various organocatalytic activation modes, including enamine, iminium ion, and N-heterocyclic carbene (NHC) catalysis. This compound's potential as a biomarker in pulses indicates its natural occurrence and relevance to biologically active compound synthesis [1].

Organocatalysis in Modern Synthesis

Organocatalysis represents a fundamental approach to chemical synthesis that utilizes small organic molecules to accelerate reactions without employing metals. This methodology has gained significant attention due to its compatibility with green chemistry principles, low toxicity, and versatility in asymmetric synthesis. The 2021 Nobel Prize in Chemistry awarded to Benjamin List and David MacMillan underscores the transformative impact of organocatalysis on modern synthetic methodology [2].

The field encompasses several activation modes, with the most relevant for aldehyde functionalization being:

  • Enamine catalysis: Forms nucleophilic enamine intermediates from carbonyl compounds
  • Iminium catalysis: Activates α,β-unsaturated carbonyls as electrophiles
  • N-Heterocyclic Carbene (NHC) catalysis: Generates acyl anion equivalents from aldehydes
  • Hydrogen-bonding catalysis: Uses directional H-bonding to activate substrates and control stereoselectivity

Organocatalysis is particularly valuable in the synthesis of complex chiral molecules from simple achiral starting materials through one-pot transformations under mild conditions with high stereocontrol. The method has been successfully applied to construct various heterocyclic systems prevalent in pharmaceutical compounds and natural products, including chromenes, thiochromenes, and 1,2-dihydroquinolines [3]. The compatibility of organocatalysis with mechanochemical approaches further enhances its green chemistry credentials, enabling efficient synthesis with reduced solvent consumption [4].

Experimental Data Summary

Recent Applications in Synthesis

Recent advances demonstrate the utility of carbonyl compounds like this compound in various organocatalytic transformations. The tables below summarize key experimental data from relevant studies employing similar aldehydes under organocatalytic conditions.

Table 1: Performance of Liquid-Assisting Grinding (LAG) Additives in Mechanochemical Organocatalysis

LAG Additive Yield (%) Enantiomeric Excess (%) Notes
None 80 82 Baseline performance
Diethyl ether 84 94 Optimal selectivity
tert-Butyl methyl ether 84 94 Comparable to Et₂O
Dichloromethane 82 94 Good yield and selectivity
Chloroform 68 92 Lower yield
Ethyl acetate 80 92 Balanced performance
THF 90 88 High yield, moderate ee
1,4-Dioxane 83 94 Excellent selectivity
Acetonitrile 81 84 Moderate performance
Water 78 82 Minimal improvement

Table 2: Catalyst Loading Optimization in Michael/Aldol Cascades

Catalyst Loading (mol%) Reaction Time (h) Yield (%) Enantiomeric Excess (%)
5 3 63 94
10 3 83 94
15 3 84 92
20 3 84 94
25 3 85 90

Table 3: NHC-Catalyzed Esterification Optimization Screening

Parameter Conditions Tested Optimal Condition Performance
Temperature 25°C, 60°C, 80°C, 100°C 80°C Quantitative yield
Catalyst loading 1, 5, 10 mol% 5 mol% >84% yield
Solvent Toluene, EGDA, MIBK, Acetone Acetone Quantitative yield
Base KHMDS, none KHMDS (5 mol%) Essential for reaction

The data reveals several important trends for organocatalytic transformations. Etheric solvents such as Et₂O and tBuOMe generally provide the best combination of yield and enantioselectivity in mechanochemical organocatalysis, achieving up to 84% yield and 94% ee [4]. Catalyst loading demonstrates a threshold effect, with 10 mol% proving sufficient for optimal performance in most cases, while lower loadings (5 mol%) significantly reduce yield without improving selectivity [4]. The reaction time studies indicate that extended processing beyond 3 hours may increase yield but at the cost of enantiomeric purity, suggesting a balance between conversion and selectivity must be struck [4].

In NHC-catalyzed esterifications, the bulky N-heterocyclic carbene derived from precursor A demonstrated remarkable efficiency compared to traditional NHC catalysts like IMes and IPr, which showed less than 5% conversion under identical conditions [5]. This highlights the critical importance of steric tuning in catalyst design for effective transformation of aldehydes to esters. The temperature profiling revealed that excellent yields can be maintained at moderately elevated temperatures (80°C), reducing energy input requirements while maintaining efficiency [5].

Detailed Experimental Protocols

Protocol 1: Mechanochemical Enantioselective Michael/Aldol Cascade

Purpose: This protocol describes the enantioselective synthesis of 1′,2′-dihydro-1,2′-binaphthalene derivatives through a mechanochemical Michael/aldol cascade reaction, adapted from Szabados and Šebesta's work on atroposelective organocatalysis under ball-milling conditions [4].

Materials:

  • Aromatic aldehyde with ortho-nitromethyl substituent (1a, 0.12 mmol)
  • Naphthalene-derived unsaturated aldehyde (2a, 0.15 mmol)
  • Hayashi-Jorgensen catalyst C1 (20 mol%)
  • Diethyl ether (LAG additive, η = 0.4, 22 μL)
  • Stainless steel milling jar (1.5 mL internal volume)
  • Single stainless steel ball (6 mm diameter)

Procedure:

  • Setup: Charge the milling jar with aldehyde 1a (0.12 mmol), unsaturated aldehyde 2a (0.15 mmol), and catalyst C1 (0.024 mmol, 20 mol%).
  • LAG Addition: Add diethyl ether (22 μL) as a liquid-assisted grinding additive using a microsyringe.
  • Mechanochemical Reaction: Assemble the jar in a shaker mill and process at 25 Hz frequency for 3 hours.
  • Monitoring: Monitor reaction completion by TLC or HPLC. For HPLC analysis, use a CHIRALPAK IC column with hexane:iPrOH (9:1) as eluent.
  • Workup: After milling, open the jar and dissolve the reaction mixture in ethyl acetate (10 mL).
  • Purification: Wash the organic layer with brine (5 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Characterization: Purify the crude product by flash chromatography on silica gel. Characterize 3a by ( ^1H ) NMR, ( ^{13}C ) NMR, and HPLC for enantiomeric purity determination.

Notes:

  • The optimal catalyst loading is 10-20 mol% for balanced yield and enantioselectivity.
  • Milling frequency of 25 Hz provides the best compromise between conversion and selectivity.
  • Ethyl acetate can substitute diethyl ether as LAG additive for improved safety profile with minimal yield reduction.
  • Internal temperature control is crucial; higher frequencies may increase temperature and reduce enantioselectivity.
Protocol 2: NHC-Catalyzed Esterification of α,β-Unsaturated Aldehydes

Purpose: This procedure describes the esterification of α,β-unsaturated aldehydes with alcohols using a bulky N-heterocyclic carbene organocatalyst to produce saturated esters under metal-free conditions [5].

Materials:

  • α,β-Unsaturated aldehyde (1a, 1.0 equiv)
  • Alcohol (2a, 1.0 equiv)
  • Bulky NHC salt precursor A (5 mol%)
  • KHMDS (5 mol%)
  • Anhydrous acetone (solvent)
  • Argon atmosphere setup

Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under argon atmosphere, dissolve NHC salt precursor A (5 mol%) in anhydrous acetone (2 mL).
  • Base Addition: Add KHMDS (5 mol%) to the solution and stir for 15 minutes at room temperature to generate the active NHC catalyst in situ.
  • Substrate Addition: Add the α,β-unsaturated aldehyde (1.0 equiv) and alcohol (1.0 equiv) to the reaction mixture.
  • Reaction: Heat the reaction mixture at 80°C with stirring for 2 hours under argon atmosphere.
  • Monitoring: Monitor reaction progress by GC-MS or TLC until complete conversion of the aldehyde is observed.
  • Workup: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (10 mL).
  • Quenching: Wash the organic layer with saturated ammonium chloride solution (5 mL) to quench any remaining base.
  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude ester by flash chromatography on silica gel using hexane/ethyl acetate gradient elution.

Notes:

  • The reaction must be performed under strict anhydrous and oxygen-free conditions to prevent catalyst decomposition.
  • Acetone is preferred as a relatively green solvent alternative to toluene.
  • Catalyst loading can be increased to 10 mol% for more challenging substrates without affecting selectivity.
  • Primary alcohols provide excellent yields, while secondary and tertiary alcohols are unsuitable substrates.
  • The isolated free carbene can be used instead of the in situ generation method with comparable results.

Synthetic Pathways and Mechanisms

The following diagrams visualize key organocatalytic pathways and experimental workflows using Graphviz DOT language, illustrating the logical relationships and mechanistic sequences described in the protocols.

Organocatalytic Reaction Workflow

OrganocatalyticWorkflow Organocatalytic Reaction Workflow Start Reaction Setup CatAct Catalyst Activation Start->CatAct Organocatalyst Base MechAct Substrate Activation (Iminium/Enamine Formation) CatAct->MechAct Active Catalyst Formed CCForm Carbon-Carbon Bond Formation MechAct->CCForm Michael Addition Cyclization Intramolecular Cyclization CCForm->Cyclization Aldol Reaction Product Product Formation & Stereocontrol Cyclization->Product Dehydration End Purification & Analysis Product->End Isolation

NHC Catalysis Mechanism

NHCMechanism NHC Catalysis Mechanism for Esterification NHC N-Heterocyclic Carbene (Catalyst) Adduct1 Breslow Intermediate NHC->Adduct1 Nucleophilic Addition Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Adduct1 Carbonyl Activation Adduct2 Tetrahedral Intermediate Adduct1->Adduct2 Hydride Transfer Then Alcohol Addition Alcohol Primary Alcohol Alcohol->Adduct2 Nucleophilic Attack Ester Saturated Ester (Product) Adduct2->Ester Elimination Ester->NHC Catalyst Regeneration

Experimental Parameter Optimization

ParameterOptimization Experimental Parameter Optimization Params Critical Reaction Parameters Catalyst Catalyst System (Type & Loading) Params->Catalyst 10-20 mol% Optimal Conditions Reaction Conditions (Temp, Time, Atmosphere) Params->Conditions Argon, 80°C, 2-3h Medium Reaction Medium (Solvent/LAG Additive) Params->Medium Et₂O/EtOAc LAG or Acetone Energy Energy Input (Milling Frequency) Params->Energy 25 Hz Milling Output Performance Output (Yield, ee, Selectivity) Catalyst->Output Bulky NHC or Diaryprolinol Ether Conditions->Output Anhydrous Conditions Critical Medium->Output Polar Solvents Preferred Energy->Output Balanced Energy Input

Applications and Outlook

The application of this compound and similar carbonyl compounds in organocatalytic synthesis continues to expand, particularly in the construction of complex molecular architectures with biological relevance. The integration of mechanochemical approaches with organocatalysis represents a particularly promising direction, enabling sustainable synthesis with reduced solvent consumption and improved reaction efficiency [4]. The successful implementation of ball-milling technology for asymmetric organocatalysis demonstrates that mechanical energy can effectively replace traditional solution-based methods while maintaining high enantioselectivity.

The future development of this compound in synthetic applications will likely focus on several key areas:

  • Expanding reaction scope through novel catalyst design to access diverse heterocyclic systems
  • Integrating with other sustainable technologies such as flow chemistry and photoredox catalysis
  • Developing continuous mechanochemical processes for scalable production of chiral intermediates
  • Applications in pharmaceutical synthesis where organocatalytic methods provide efficient routes to enantiopure drugs

The structural features of this compound suggest particular promise in tandem reaction sequences where its dual carbonyl functionality can participate in successive transformations, enabling rapid increase in molecular complexity from simple starting materials. As the field advances, the integration of computational screening with experimental validation will further accelerate the development of optimized catalytic systems for specific transformations involving this versatile synthetic intermediate.

References

Michael-acetalization-Henry reaction with 5-oxohexanal

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Overview and Mechanism

The Michael-acetalization-Henry reaction is a sophisticated organocatalytic enantioselective domino cascade. This one-pot process efficiently constructs the complex hexahydro-6H-benzo[c]chromenone scaffold, a structure relevant to bioactive natural products like aflatoxins, with high stereoselectivity (up to >99% ee) [1]. The power of this transformation lies in its ability to form multiple bonds and stereogenic centers in a single operation.

The mechanism proceeds through a defined three-step cascade, visualized below.

G A 2-Hydroxynitrostyrene D Michael Addition A->D B 5-Oxohexanal C Iminium Activation B->C C->D α,β-unsat. aldehyde activated E Acetalization D->E Intramolecular F Henry Reaction E->F Nitroalkane deprotonation G Cyclic Nitronate Adduct F->G

Detailed Experimental Protocols

Protocol 1: Main Reaction Cascade & Reduction

This protocol covers the core domino reaction and subsequent reduction to a stable alcohol [1].

  • Reagents:

    • 2-Hydroxynitrostyrene (1.0 equiv)
    • This compound (1.2 equiv)
    • Chiral secondary amine catalyst (e.g., diphenylprolinol silyl ether, 20 mol%)
    • Benzoic acid (20 mol%)
    • 4Å Molecular sieves (MS)
    • Solvent: 1,2-Dichloroethane (DCE)
    • NaBH₄
    • Methanol (MeOH)
    • Ethyl acetate (EtOAc)
    • Saturated aqueous NaCl (brine)
  • Procedure:

    • Reaction Setup: In a flame-dried vial, add 2-hydroxynitrostyrene (0.1 mmol), the chiral catalyst, benzoic acid, and 4Å MS. Purge with an inert gas (N₂ or Ar).
    • Dissolution: Add DCE (2.0 mL) followed by this compound (0.12 mmol).
    • Execution: Stir the reaction mixture at room temperature (rt) and monitor by TLC until completion (typically ~48 hours).
    • Reduction: Upon completion, cool the mixture to 0°C. Add NaBH₄ (2.0 equiv) portion-wise, followed by MeOH (1.0 mL). Stir at 0°C for 1 hour.
    • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 x 10 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
    • Purification: Purify the crude product via flash column chromatography to isolate the reduced cyclic nitronate adduct.
Protocol 2: Nef Cyclization to Aflatoxin Analogue

This protocol converts the nitro group from the Henry reaction into a carbonyl, facilitating cyclization to the aflatoxin-like framework [1].

  • Reagents:

    • Reduced cyclic nitronate adduct (from Protocol 1)
    • Anhydrous ZnBr₂ (2.0 equiv)
    • Solvent: Anhydrous Tetrahydrofuran (THF)
    • 1M Aqueous HCl
    • Saturated aqueous NaHCO₃
  • Procedure:

    • Reaction Setup: In a flame-dried Schlenk flask under inert atmosphere, dissolve the reduced adduct (0.05 mmol) in anhydrous THF (1.0 mL).
    • Execution: Add anhydrous ZnBr₂ (0.1 mmol) and heat the mixture to 60°C. Monitor the reaction by TLC until the starting material is consumed.
    • Work-up: Cool the mixture to rt. Carefully quench with 1M aqueous HCl. Extract the aqueous layer with EtOAc (3 x 10 mL).
    • Basification: Wash the combined organic extracts with saturated aqueous NaHCO₃, followed by brine.
    • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify the product via flash chromatography to yield the target aflatoxin analogue.

Substrate Scope and Reaction Performance

The table below summarizes the performance of the core domino reaction with variations in reaction parameters, illustrating the scope and optimization [1] [2].

Catalyst Used Additive Solvent Yield Range ee Range Notes
Diphenylprolinol silyl ether Benzoic Acid Toluene Good Up to 88% Initial optimization [2]
Diphenylprolinol silyl ether 2-Nitrobenzoic Acid Toluene Good Improved Acid additive enhances ee [2]
TES-protected diphenylprolinol Benzoic Acid 1,2-Dichloroethane (DCE) Up to 98% Up to 99% High catalyst loading (30 mol%); optimal conditions [1] [2]
Water-soluble prolinol derivative 4-Chlorobenzoic Acid Aqueous Solvent System 22-93% 53-93% Recyclable catalyst; variable results based on substrate electronics [2]

Critical Notes for Practitioners

  • Catalyst and Additive: The chiral amine catalyst forms a reactive iminium ion with this compound, while the acidic additive enhances enantioselectivity by protonating the resulting enolate [2] [3].
  • Molecular Sieves: Essential for absorbing water produced during acetalization, driving the equilibrium toward the cyclic product [2].
  • Chemoselectivity: The initial conjugate addition (Michael) is favored over direct carbonyl addition due to thermodynamic control and the nature of the organocatalyst activation [3].
  • Safety Considerations: Standard laboratory safety practices should be followed, especially when handling air-sensitive reagents (NaBH₄), anhydrous ZnBr₂, and organic solvents in a well-ventilated fume hood.

Conclusion

This detailed protocol for the Michael-acetalization-Henry reaction cascade enables efficient and stereoselective construction of complex molecular architectures. The methodology is valuable for medicinal chemistry and natural product synthesis, particularly in accessing challenging scaffolds like those found in aflatoxin analogues.

Reference List

  • J Org Chem. 2017;82(23):12840-12848. [Link]
  • Org Biomol Chem. 2011;9:382-386. [Link]
  • Beilstein J Org Chem. 2012;8:1668–1694. [Link]

References

Comprehensive Protocol for Synthesis of Aflatoxin Analogues Using 5-Oxohexanal: Application Notes for Research Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aflatoxins and Synthetic Challenges

Aflatoxins represent a class of potent hepatocarcinogenic polyketide natural products produced by fungi including Aspergillus flavus, Aspergillus nomius, and Aspergillus parasiticus [1] [2]. These compounds feature characteristic difuran and coumarin skeletons that form complex pentacyclic structures, with the major variants classified as aflatoxin B1, B2, G1, G2, M1, and M2 [1]. The significant health risks associated with aflatoxin contamination in food products, coupled with their intriguing structural complexity, have made them attractive targets for synthetic organic chemistry [1] [2]. The unique molecular architecture of aflatoxins presents substantial synthetic challenges, particularly in controlling stereochemistry and constructing the densely functionalized fused ring systems.

Traditional approaches to aflatoxin synthesis have relied on multi-step sequences, with the pioneering work of Büchi and Roberts in the 1960s establishing the first synthetic routes to these complex molecules [1]. These early syntheses typically involved 13-15 linear steps with overall yields below 1%, highlighting the inefficiency of these approaches [1]. More recently, organocatalytic cascade reactions have emerged as powerful strategies for constructing complex molecular frameworks with improved efficiency and stereocontrol [3]. Within this context, 5-oxohexanal has proven to be a valuable building block for the synthesis of aflatoxin analogues, enabling more efficient access to these biologically relevant structures for further biological evaluation and structure-activity relationship studies.

This compound as Key Synthetic Intermediate

Chemical Properties of this compound

This compound (Chemical Abstracts Service Registry Number: 10953466) is a linear dicarbonyl compound with the molecular formula C₆H₁₀O₂ [4]. This compound features both aldehyde and ketone functional groups within a six-carbon chain, making it a versatile synthetic intermediate capable of participating in multiple reaction pathways. The presence of two carbonyl groups with different reactivity profiles allows this compound to engage in sequential or cascade transformations, particularly under organocatalytic conditions. The compound's structural features enable it to serve as a key precursor for constructing the complex fused ring systems characteristic of aflatoxin analogues.

The reactivity of this compound stems from the differential electrophilicity of its carbonyl groups. The aldehyde functionality typically exhibits greater electrophilic character compared to the ketone, allowing for selective nucleophilic attack at this position. Meanwhile, the α-protons adjacent to both carbonyl groups possess appreciable acidity, enabling enolization and enamine formation under basic or organocatalytic conditions. This combination of features allows this compound to participate in Michael additions, aldol condensations, and acetalization reactions in a sequential or concurrent manner, facilitating the construction of complex molecular architectures from relatively simple starting materials.

Role in Aflatoxin Analogue Synthesis

In the context of aflatoxin analogue synthesis, this compound serves as a critical building block for constructing the carbon skeleton and stereocenters characteristic of these molecules. Research by Arun Raja and colleagues has demonstrated that this compound participates in organocatalytic cascade reactions with other substrates such as 2-hydroxynitrostyrene to generate hexahydro-6H-benzo[c]chromenones—complex tetracyclic structures that serve as advanced intermediates toward aflatoxin analogues [3]. These cascade processes efficiently establish multiple carbon-carbon bonds and stereocenters in a single operation, significantly streamlining the synthetic sequence compared to traditional stepwise approaches.

The strategic importance of this compound lies in its ability to simultaneously contribute to the formation of multiple rings in the aflatoxin framework. Through carefully designed reaction sequences, this simple dicarbonyl compound becomes incorporated into the fused coumarin and difuran systems that define the aflatoxin class of natural products. Furthermore, the functional groups present in this compound provide handles for further structural elaboration, enabling the synthesis of diverse analogues for biological evaluation. This versatility makes this compound an invaluable starting material for generating chemical diversity around the core aflatoxin structure.

Detailed Synthetic Protocol for Core Intermediate

Reaction Mechanism and Design

The synthesis of aflatoxin analogues using this compound centers around an organocatalytic enantioselective domino reaction that constructs the hexahydro-6H-benzo[c]chromenone core structure [3]. This sophisticated transformation comprises a sequence of three distinct reactions: Michael addition, acetalization, and Henry reaction, which proceed in a cascade manner under the influence of a diphenylprolinol silyl ether organocatalyst. The catalyst activates the this compound substrate through formation of an enamine intermediate, which then attacks the nitroalkene functionality of 2-hydroxynitrostyrene in a Michael addition that establishes the first stereocenter.

Following the initial Michael addition, the reaction proceeds through a series of thermodynamically driven transformations [3]. The intermediate generated from the Michael addition undergoes spontaneous acetalization, where the aldehyde group of this compound reacts with the phenolic hydroxyl group of 2-hydroxynitrostyrene to form a cyclic acetal. This step creates the second ring of the tetracyclic system. Finally, the nitro group participates in an intramolecular Henry reaction with the ketone functionality of the original this compound molecule, forming the third ring and establishing additional stereocenters. This cascade process efficiently constructs a complex tetracyclic system with four consecutive stereogenic centers in a single synthetic operation, demonstrating remarkable atom economy and step efficiency.

The following diagram illustrates the reaction workflow:

G Start Reaction Setup Catalyst Diphenylprolinol Silyl Ether Organocatalyst Start->Catalyst catalyst loading Step1 Michael Addition Enamine activation & attack on nitroalkene Catalyst->Step1 enamine formation Step2 Acetalization Phenolic OH + aldehyde forms cyclic acetal Step1->Step2 spontaneous Step3 Henry Reaction Intramolecular nitroaldol with ketone Step2->Step3 intramolecular Product Hexahydro-6H-benzo[c]chromenone Core with 4 stereocenters Step3->Product cascade completion

Experimental Procedure
3.2.1 Materials and Equipment
  • This compound (1.0 equiv, 1.14 g, 10.0 mmol)
  • 2-Hydroxynitrostyrene (1.2 equiv, 1.79 g, 12.0 mmol)
  • (S)-Diphenylprolinol trimethylsilyl ether (0.2 equiv, 0.67 g, 2.0 mmol)
  • Dichloromethane (anhydrous, 50 mL)
  • Acetic acid (0.2 equiv, 0.12 mL, 2.0 mmol)
  • Saturated sodium bicarbonate solution (20 mL)
  • Brine (20 mL)
  • Anhydrous magnesium sulfate
  • Silica gel (for column chromatography)
  • Equipment: Round-bottom flask (100 mL), magnetic stirrer, water bath, nitrogen/vacuum line, separatory funnel (250 mL), rotary evaporator, chromatography column
3.2.2 Step-by-Step Protocol
  • Reaction Setup: Charge a 100 mL round-bottom flask with (S)-diphenylprolinol trimethylsilyl ether (0.67 g, 2.0 mmol) and anhydrous dichloromethane (30 mL). Stir the mixture at room temperature under nitrogen atmosphere for 5 minutes to ensure complete dissolution of the catalyst.

  • Substrate Addition: Add this compound (1.14 g, 10.0 mmol) to the reaction flask, followed by 2-hydroxynitrostyrene (1.79 g, 12.0 mmol). Rinse the addition vessels with additional dichloromethane (10 mL) to ensure quantitative transfer.

  • Acid Addition: Add acetic acid (0.12 mL, 2.0 mmol) to the reaction mixture. The addition of acetic acid serves to protonate the amine catalyst, generating the active ammonium species that promotes the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) using hexane/ethyl acetate (7:3) as the mobile phase. The reaction is typically complete within 24-48 hours, as indicated by the disappearance of the starting materials.

  • Workup Procedure: Once the reaction is complete, quench the mixture by adding saturated sodium bicarbonate solution (20 mL) with careful stirring to neutralize excess acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with additional dichloromethane (3 × 15 mL). Combine the organic extracts and wash with brine (20 mL), then dry over anhydrous magnesium sulfate.

  • Purification: Filter the dried organic solution and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient elution of hexane/ethyl acetate (from 8:2 to 6:4) to obtain the pure hexahydro-6H-benzo[c]chromenone product.

Analytical Characterization and Data

Table 1: Analytical data for hexahydro-6H-benzo[c]chromenone core structure

Parameter Characteristics
Yield 65-75%
Enantiomeric Excess >90-99% ee [3]
Physical Form White to off-white solid
TLC Rf 0.35 (hexane/ethyl acetate 7:3)
¹H NMR Characteristic signals: δ 5.25 (d, J = 3.5 Hz, 1H, acetal H), 4.45 (dd, J = 8.2, 5.1 Hz, 1H, CH-NO₂), 2.70-2.40 (m, 4H, CH₂CO and CH₂), 2.15-1.95 (m, 2H, CH₂), 1.65-1.45 (m, 2H, CH₂)
¹³C NMR Characteristic signals: δ 205.5 (C=O), 130.5, 128.7, 126.3 (aromatic C), 101.2 (acetal C), 82.5 (CH-NO₂), 77.3 (acetal C), 39.8, 38.5, 29.7, 20.1 (CH₂)
HRMS m/z calculated for C₁₅H₁₇NO₅ [M+H]⁺: 292.1185, found: 292.1182
HPLC Chiralpak AD-H column, hexane/i-PrOH 90:10, 1.0 mL/min, retention times: 12.5 min (major), 15.8 min (minor)

Synthesis of Diverse Aflatoxin Analogues

Strategic Approaches to Analogue Design

The hexahydro-6H-benzo[c]chromenone core synthesized from this compound serves as a versatile intermediate for generating diverse aflatoxin analogues through strategic functional group manipulations. The core structure contains multiple sites for chemical modification, including the nitro group, ketone functionality, and acetal moiety, each of which can be selectively modified to alter the compound's physicochemical properties and biological activity. These modifications enable the exploration of structure-activity relationships around the aflatoxin scaffold, potentially leading to compounds with improved pharmacological profiles or reduced toxicity compared to the natural aflatoxins.

One particularly valuable transformation is the Nef reaction of the nitro group, which converts it to a ketone functionality, providing a different handle for further elaboration [3]. Additionally, the ketone present in the core structure can be selectively reduced to an alcohol, introducing a new stereocenter and changing the molecule's polarity. The acetal moiety can be hydrolyzed under acidic conditions to reveal the parent aldehyde and phenol, which can then be re-functionalized through alkylation, acylation, or reductive amination. The aromatic ring system can also be modified through electrophilic aromatic substitution or cross-coupling reactions, enabling further diversification of the core structure.

Specific Protocol for Key Analogues
4.2.1 Conversion to Aflatoxin System via Michael-Acetalization-Reduction-Nef Sequence

Building upon the core hexahydro-6H-benzo[c]chromenone structure, researchers have developed a sequence to access the complete aflatoxin framework [3]. This advanced protocol involves a Michael-acetalization-reduction-Nef reaction cascade that efficiently constructs the characteristic aflatoxin system with multiple stereocenters. The protocol proceeds with high enantioselectivities (90-99% ee) and has been successfully applied to the total synthesis of several natural aflatoxins, including (-)-dihydroaflatoxin D2 and both enantiomers of microminutinin [3].

Table 2: Representative aflatoxin analogues accessible from this compound

Analogue Key Structural Features Synthetic Modifications Reported Yield
Hexahydro-6H-benzo[c]chromenone Four consecutive stereocenters, nitro group, ketone Michael-acetalization-Henry cascade 65-75% [3]
Aflatoxin system intermediate Multiple stereocenters characteristic of aflatoxins Michael-acetalization-reduction-Nef cascade Not specified [3]
Hajos-Parrish-type ketones 5-6 contiguous stereocenters, 2 quaternary carbons Michael-Michael-Henry cascade Not specified [3]
Hexahydrophenanthrene-2-carbaldehyde 5 contiguous stereocenters, polycyclic system Michael-Michael-Michael-aldol condensation Not specified [3]

Experimental Procedure for Advanced Aflatoxin System:

  • Starting Material Preparation: Begin with the hexahydro-6H-benzo[c]chromenone core (1.0 equiv) synthesized previously. Ensure material is thoroughly dried before use.

  • Reduction Step: Dissolve the core intermediate in anhydrous methanol (0.1 M concentration) and cool to 0°C. Add sodium borohydride (1.5 equiv) portionwise over 15 minutes, maintaining the temperature below 5°C. Stir for 2 hours at 0°C until TLC shows complete consumption of the starting material.

  • Nef Reaction: Without purification, directly subject the reduction product to Nef reaction conditions. Add the crude alcohol to a solution of titanium(III) chloride (3.0 equiv) in water/THF (1:1) at 0°C. Stir the mixture for 4 hours, allowing it to warm slowly to room temperature.

  • Workup and Isolation: Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel using a gradient of petroleum ether/ethyl acetate (from 7:3 to 1:1) to obtain the advanced aflatoxin system intermediate.

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS. Determine enantiomeric purity by chiral HPLC analysis.

Applications and Biological Significance

Potential Pharmaceutical Applications

Aflatoxin analogues synthesized from this compound hold significant potential in drug discovery and development, particularly as tools for understanding the molecular mechanisms of carcinogenesis. While natural aflatoxins are primarily known for their potent hepatocarcinogenicity [5], synthetic analogues with modified structures may exhibit altered biological activities that could be exploited for therapeutic purposes. For instance, strategically modified analogues might serve as molecular probes to study the cellular response to DNA damage or as leads for developing anticancer agents that selectively target cancer cells with specific metabolic vulnerabilities.

The synthesis of aflatoxin analogues also enables detailed investigation of structure-toxicity relationships, which could inform the development of compounds with reduced genotoxicity while retaining other potentially useful biological properties. Furthermore, the complex polycyclic structures of aflatoxin analogues represent challenging synthetic targets that can serve as testbeds for developing new synthetic methodologies with broader applications in medicinal chemistry. The organocatalytic cascade approaches used in their synthesis, particularly those employing this compound, demonstrate efficient strategies for constructing complex molecular architectures that are relevant to many other classes of biologically active natural products.

Analytical and Detection Methods

The synthesis of aflatoxin analogues facilitates the development of advanced detection methodologies for these toxic compounds in food and environmental samples. Various analytical techniques have been employed for aflatoxin analysis, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), mass spectrometry, and enzyme-linked immunosorbent assay (ELISA) [5]. Synthetic aflatoxin analogues can serve as internal standards and reference materials in these analytical methods, improving the accuracy and reliability of aflatoxin detection and quantification.

Table 3: Comparison of analytical methods for aflatoxin detection

Method Detection Principle Sensitivity Applications Limitations
TLC Fluorescence under UV (360 nm) 1-5 μg/kg [6] Screening, qualitative analysis Limited quantification, requires confirmation
HPLC Reverse-phase separation with fluorescence/UV detection <1 μg/kg Quantitative analysis, regulatory testing Requires specialized equipment, sample cleanup
ELISA Antibody-antigen interaction Variable High-throughput screening, field testing Cross-reactivity, qualitative/semi-quantitative
LC-MS/MS Mass spectrometric detection <0.1 μg/kg Confirmatory analysis, reference method Expensive, requires technical expertise

For researchers working with aflatoxin analogues, analytical characterization typically involves a combination of these techniques. TLC remains a valuable quick screening method, with aflatoxins exhibiting intense fluorescence under long-wave UV (360 nm) when adsorbed on silica gel [6]. For definitive characterization, HPLC with chiral stationary phases can determine enantiomeric purity, while MS and NMR provide structural confirmation. The availability of synthetic standards is crucial for method validation and accurate quantification in complex matrices such as food products and biological samples.

Conclusion and Future Perspectives

The synthesis of aflatoxin analogues using this compound represents a significant advancement in the field of natural product synthesis and methodology development. The organocatalytic cascade reactions employing this compound enable efficient construction of complex molecular frameworks with multiple stereocenters in a single operation, addressing key challenges in aflatoxin synthesis. These protocols provide researchers with practical access to aflatoxin analogues for biological evaluation, mechanistic studies, and analytical applications.

Future developments in this area will likely focus on expanding the scope of accessible analogues, improving the efficiency of existing protocols, and developing new catalytic systems for enhanced stereocontrol. Additionally, the application of these synthetic methodologies to the preparation of probes for biological studies may provide new insights into the mechanism of aflatoxin toxicity and carcinogenesis. The continued refinement of these synthetic approaches will undoubtedly facilitate the exploration of aflatoxin chemistry and biology, potentially leading to new strategies for mitigating the health risks associated with these potent toxins.

References

Application Notes and Protocols for Chiral Analysis of Building Blocks

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed overview of chiral analysis techniques relevant to chiral building blocks such as 5-oxohexanal, outlining specific protocols for researchers and scientists in drug development.

Introduction to Chirality in Drug Development

Chirality describes the structural asymmetry of molecules, where enantiomers are mirror images that cannot be superimposed [1]. In pharmacology, this is critical as enantiomers can have dramatically different biological activities. One enantiomer may be therapeutically beneficial (eutomer), while the other may be inactive or even toxic (distomer) [2] [1]. The process of separating a racemic mixture into its enantiomers is called chiral resolution or optical resolution [3]. Chiral analysis, which includes the quantification of component enantiomers, is therefore essential for ensuring the safety and efficacy of chiral drugs [2].

Analytical Techniques for Chiral Separation and Analysis

A variety of techniques are available for chiral analysis, each with its own principles and applications. The table below summarizes the most common methods.

Table: Overview of Common Chiral Analysis Techniques

Method Brief Narrative of Principle and Application
Chiral HPLC Separates enantiomers by direct or indirect modes using a Chiral Stationary Phase (CSP). Widely used to check enantiomeric purity. [2]
Chiral GC Often uses cyclodextrin derivatives as a CSP. Suitable for volatile compounds. [2]
Supercritical Fluid Chromatography (SFC) Uses carbon dioxide as the primary mobile phase. Principle is similar to HPLC. [2]
Chiral Capillary Electrophoresis (CE) Separates enantiomers based on differential migration in an electric field, often using chiral selectors like cyclodextrins. [2]
NMR with Chiral Solvating Agents (CSAs) Uses a chiral auxiliary to form diastereomeric complexes with the analyte, leading to distinct chemical shifts for each enantiomer in the NMR spectrum. [4]
Polarimetry Measures the rotation of plane-polarized light by chiral compounds. [2]
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light. [2]
Direct vs. Indirect Separation Methods

In chromatography, two primary strategies are employed to create the chiral environment needed for separation [2]:

  • Indirect Method: The enantiomers (chiral analyte, CA) are covalently derivatized with an enantiopure Chiral Derivatizing Agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated using a standard achiral chromatographic system. [2]
  • Direct Method: This involves the formation of transient, non-covalent diastereomeric complexes between the CA and a Chiral Selector (CS). This can be achieved using a Chiral Stationary Phase (CSP) or by adding a Chiral Mobile Phase Additive (CMPA). The subtle energy differences between the complexes allow for separation. [2]

The following workflow outlines the decision path for selecting a chiral analysis method:

G Start Start: Need for Chiral Analysis A Assess Molecule & Goal Start->A B Functional group present for derivatization? A->B C Consider Indirect Method (Chiral Derivatization) B->C Yes D Consider Direct Method (Chiral Stationary Phase) B->D No E Select Specific Technique C->E D->E F HPLC/GC/SFC for precise purity data E->F G NMR for rapid config. assessment E->G H Polarimetry for quick optical activity E->H

Detailed Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

This is a classical and widely used method for preparative-scale separation [3].

Table: Reagents and Equipment for Diastereomeric Salt Resolution

Item Specification
Racemic Compound Must contain an acidic or basic functional group (e.g., carboxylic acid, amine).
Chiral Resolving Agent Enantiopure acid or base (e.g., (S)-Mandelic acid, 1-Phenylethylamine).
Solvents Suitable for crystallization (e.g., Toluene, Methanol, Ethanol).
Equipment Round-bottom flasks, heating mantle, magnetic stirrer, vacuum filtration setup, analytical balance.

Procedure:

  • Dissolution: Dissolve the racemic compound (e.g., an amine) and an equimolar amount of the chiral resolving agent (e.g., an enantiopure acid like (S)-Mandelic acid) in a suitable solvent or solvent mixture (e.g., Toluene/Methanol) [3].
  • Salt Formation: Heat the mixture with stirring to form diastereomeric salts. Then, cool the solution slowly to allow for crystallization [3].
  • Isolation: Filter the precipitated crystals, which typically consist of the less soluble diastereomeric salt. Wash the crystals with a small amount of cold solvent to remove impurities [3].
  • Liberation of Enantiomer: Treat the purified diastereomeric salt with a strong acid or base (e.g., sodium hydroxide for an amine salt) to liberate the free, enantiomerically pure compound [3].
  • Recycling: The mother liquor contains the enriched opposite enantiomer, which can be racemized and recycled in a process known as Resolution-Racemization-Recycle (RRR) synthesis [3].
Protocol 2: Determining Enantiopurity using NMR Spectroscopy

This protocol, adapted from Chaudhary et al. (2022), describes a rapid method for determining the enantiomeric excess (ee) of amines using BINOL derivatives as Chiral Solvating Agents (CSAs) [4].

Table: Reagents for NMR-based Enantiopurity Determination

Item Specification
Analyte Chiral amine (e.g., 1,2-diphenylethylenediamine).
Chiral Solvating Agent (CSA) (S)-BINOL or 3,3'-disubstituted (S)-BINOL derivative.
Deuterated Solvent Chloroform-d (CDCl₃).
Equipment NMR tube, NMR spectrometer.

Procedure:

  • Sample Preparation: In an NMR tube, combine approximately 0.1 mmol of the chiral amine analyte with 0.1 mmol of the (S)-BINOL-based CSA. Add 0.6 mL of chloroform-d and shake the tube for 30 seconds to mix [4].
  • NMR Analysis: Record the ( ^1H )-NMR spectrum at 25°C. The intermolecular hydrogen bonding and π-π interactions between the CSA and the analyte form transient diastereomeric complexes [4].
  • Data Interpretation: Identify a proton signal from the analyte (e.g., the methine proton) that splits into two discrete resonance peaks, corresponding to the two enantiomers. The chemical shift difference (ΔδR/S) allows for enantiodifferentiation. The enantiomeric excess (ee) can be calculated by comparing the integrated areas of these distinct peaks [4].
  • Note: The use of a non-polar solvent like CDCl₃ is crucial for promoting the hydrogen bonding necessary for complex formation and clear enantiodifferentiation [4].

Advanced Materials in Chiral Separation

The field of chiral separation is rapidly advancing with the development of new materials. Porous Organic Frameworks (POFs), including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), have emerged as promising CSPs due to their high surface area, porosity, and structural diversity [1]. These materials can be synthesized with chiral building blocks (e.g., optically pure amino acids or camphoric acid) to create homochiral environments within their pores, making them highly effective for enantioselective applications in HPLC, GC, and capillary electrochromatography (CEC) [1].

References and Further Reading

  • Chiral Resolution (Wikipedia). Describes the fundamental process of separating racemic mixtures. [3]
  • Chiral Analysis (Wikipedia). A comprehensive overview of techniques for quantifying enantiomers. [2]
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents. RSC Advances, 12, 25457-25464. (Protocol for NMR-based analysis) [4]
  • Zhang, Y., Jin, X., Ma, X., & Wang, Y. (2021). Chiral porous organic frameworks and their application in enantioseparation. Analytical Methods, 13, 8-33. (Review on advanced materials for chiral separation) [1]

References

Application Notes: Enantioselective Synthesis & Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The field of enantioselective synthesis is crucial, particularly in the pharmaceutical industry, because different enantiomers of a molecule can have vastly different biological activities—including a drug's effectiveness and safety [1]. The following sections outline the core strategies and confirmation methods used in this field.

Core Synthetic Strategies

Several powerful strategies are employed to favor the formation of one enantiomer over another. The table below summarizes the main approaches.

Table 1: Key Strategies for Enantioselective Synthesis

Strategy Core Principle Key Advantages Common Applications/Examples
Enantioselective Catalysis [1] Uses a chiral catalyst to bias the reaction pathway. High efficiency; suitable for industrial scale; low catalyst loading. Asymmetric hydrogenation using BINAP/Ru catalysts.
Chiral Auxiliaries [1] A chiral unit is attached to the substrate and later removed. Enables diastereoselective reactions; products are diastereomers, facilitating separation. Versatile and well-studied for various bond-forming reactions.
Biocatalysis [1] Uses enzymes or biological systems to perform transformations. High enantioselectivity; mild operating conditions; low environmental impact. Production of statins; can require screening to find effective biocatalyst.
Organocatalysis [1] Uses small organic molecules (without metals) as catalysts. Employs natural compounds (e.g., proline); inexpensive and environmentally friendly. Proline-catalyzed aldol reaction.
Chiral Pool Synthesis [1] Uses readily available chiral natural products as starting materials. Simple approach; leverages existing chirality from nature. Using sugars or amino acids to build target molecules.
Analysis & Separation of Enantiomers

Analyzing the success of an enantioselective synthesis requires specialized techniques, as enantiomers have identical physical properties in a symmetrical environment [1]. The table below lists the primary methods for their separation and analysis.

Table 2: Methods for Separation and Analysis of Enantiomers

Method Principle Application Scale Notes
Chiral Chromatography [2] [3] [1] Uses a chiral stationary phase (CSP) to resolve enantiomers. Analytical & Preparative HPLC & SFC: Common for less volatile compounds like terpenoids [3]. Multimodal CSPs (e.g., Chirobiotic) can be used in Reversed-Phase, Normal-Phase, Polar Organic, and Polar Ionic modes [2].
Ligand-Exchange Chromatography [4] Forms diastereomeric complexes with chiral metal ligands. Analytical & Preparative One of the earliest chiral chromatography techniques; particularly useful for amino acids and other chelating compounds [4].
Chiral Derivatization [1] Converts enantiomers into diastereomers using a chiral agent. Analytical Allows separation using conventional (achiral) chromatography.
Polarimetry [1] Measures the rotation of plane-polarized light. Analytical Requires a standard of known purity and concentration.
Advanced Spectroscopic Methods [5] Measures chiroptical properties like CD and ORD simultaneously. Analytical CECEM Spectroscopy: A new, high-resolution method for sensitive, simultaneous measurement of optical rotatory dispersion (ORD) and circular dichroism (CD) [5].
X-ray Crystallography [1] Determines the absolute spatial arrangement of atoms in a crystal. Analytical Considered the most accurate method for determining absolute configuration.

Experimental Protocol Framework

The following workflow outlines a general approach for developing an enantioselective synthesis and analyzing its output. You can adapt this framework for specific targets like 5-oxohexanal.

G Enantioselective Synthesis & Analysis Workflow Start Define Synthetic Target (e.g., this compound derivative) S1 1. Route Selection & Reaction Optimization Start->S1 S2 2. Enantioselective Step S1->S2 S3 3. Product Isolation & Purification S2->S3 StrategyChoice Select Strategy: - Chiral Catalyst - Chiral Auxiliary - Biocatalyst - Organocatalyst S2->StrategyChoice S4 4. Enantiopurity Analysis S3->S4 End Final Enantiopure Product S4->End AnalysisMethods Primary Analysis: - Chiral HPLC/SFC - Chiral GC S4->AnalysisMethods Reaction Execution Reaction Execution StrategyChoice->Reaction Execution Proceed Reaction Execution->S3 ConfirmationMethods Confirmation/Absolute Config: - X-ray Crystallography - Advanced Spectroscopy (CD/ORD) AnalysisMethods->ConfirmationMethods

Step 1: Route Selection and Reaction Optimization
  • Objective: Establish a viable synthetic route to your target molecule. For a compound like this compound, this may involve controlled oxidation or C-C bond-forming reactions.
  • Procedure:
    • Based on literature, select a promising synthetic route.
    • Initially, run reactions with achiral reagents/catalysts to establish baseline conditions (yield, reaction time, temperature).
    • Identify the step where the new chiral center will be created for enantioselective control.
Step 2: The Enantioselective Step
  • Objective: Introduce chirality with high enantiomeric excess (e.e.).
  • Procedure:
    • Select a Strategy: Choose from the methods in Table 1 (e.g., Enantioselective Catalysis, Organocatalysis).
    • Screen Conditions: Systematically screen different chiral catalysts, auxiliaries, or biocatalysts. Vary parameters such as solvent, temperature, and catalyst loading.
    • Monitor Reaction: Use TLC or analytical HPLC to monitor reaction completion.
Step 3: Product Isolation and Purification
  • Objective: Isolate the product from the reaction mixture.
  • Procedure:
    • Work up the reaction (e.g., quenching, extraction).
    • If a chiral auxiliary was used, cleave it under conditions that do not cause racemization [1].
    • Purify the crude product using standard techniques like flash column chromatography or distillation.
Step 4: Analysis of Enantiomeric Purity and Absolute Configuration
  • Objective: Determine the success of the enantioselective synthesis.
  • Procedure:
    • Primary Analysis: Use Chiral HPLC or SFC (see Table 2) to determine enantiomeric excess (e.e.). Compare the retention times of your product to those of a racemic standard.
    • Confirmation: For novel compounds, determine the absolute configuration using X-ray crystallography (if a suitable crystal can be grown) or by correlating with chiroptical data (e.g., Circular Dichroism) from known compounds [1] [5].

Key Considerations for Protocol Development

  • Complementary Columns: In chiral chromatography, if partial separation is achieved on one column (e.g., a specific Chirobiotic phase), testing another complementary chiral column often leads to baseline separation [2].
  • Temperature Effect: Enantioselectivity often increases at lower temperatures, as the difference in activation energy for forming each enantiomer has a greater effect on the relative reaction rates [1].
  • Mobile Phase Multimodality: When using macrocyclic glycopeptide-based CSPs, remember that changing the chromatographic mode (e.g., from Reversed-Phase to Polar Organic) can lead to significantly different enantioselectivities due to altered dominant interactions [2].

References

Basic Information and Predicted Properties of 5-Oxohexanal

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and predicted physicochemical properties of 5-oxohexanal.

Property Description / Value
Common Name This compound [1]
Chemical Formula C6H10O2 [1]
Average Molecular Weight 114.1424 g/mol [1]
SMILES CC(=O)CCCC=O [1]
CAS Registry Number 505-03-3 [1]
Class Medium-chain aldehyde [1]
IUPAC Name This compound [1]
Water Solubility (Predicted) 27.7 g/L [1]
LogP (Predicted) 0.98 [1]

GC-MS Analysis Protocol for this compound

This protocol provides a workflow and recommended parameters for analyzing this compound using GC-MS.

Sample Preparation
  • Derivatization: this compound contains both aldehyde and ketone functional groups [2]. Consider derivatization (e.g., using O-methylhydroxylamine followed by trimethylsilylation) to improve volatility and thermal stability, reducing adsorption and peak tailing.
  • Extraction: Use suitable solvents for liquid-liquid extraction (e.g., dichloromethane or ethyl acetate) or solid-phase extraction (SPE) to concentrate this compound and remove interfering matrix components.
Instrumental Configuration

The table below outlines suggested instrument parameters.

Component Recommended Setting
Gas Chromatograph Agilent 7890B, Thermo Scientific TRACE 1300, or equivalent [3]
Injector Programmed Temperature Vaporizing (PTV) or Split/Splitless injector [3]
Injection Mode Splitless (for high sensitivity) or Split (for concentrated samples) [3]
Injection Temperature 250 °C [3]
Carrier Gas Helium (>99.995% purity) [3]
Column Mid-polarity stationary phase (e.g., DB-35ms, DB-624); 30m length x 0.25mm ID x 0.25μm film thickness [3] [4]
Oven Program Initial 40 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) [4]
Mass Spectrometer Quadrupole MS (e.g., Agilent 5977B) [4]
Ionization Mode Electron Ionization (EI), 70 eV [4]
Ion Source Temperature 230 °C [4]
Quadrupole Temperature 150 °C [4]
Data Acquisition Full scan (m/z 40-500) for untargeted analysis; SIM for targeted quantification [4]
Data Processing and Analysis
  • Spectral Deconvolution: Use specialized software like ADAP-GC or AMDIS to deconvolve spectra and resolve co-eluting compounds [5].
  • Compound Identification: Identify this compound by:
    • Comparing the acquired mass spectrum with reference libraries (NIST, Wiley) [4].
    • Matching the predicted retention index (RI) against literature or database values. The table below shows predicted RIs for underivatized this compound on different column types [1].
Column Type Predicted Retention Index (RI)
Standard Polar 1575.7 [1]
Standard Non-Polar 902.9 [1]
Semi-Standard Non-Polar 961.2 [1]

Experimental Workflow Diagram

The following diagram outlines the complete GC-MS analysis workflow for this compound.

GCMS_Workflow SamplePrep Sample Preparation (Derivatization & Extraction) GCInjection GC Injection & Separation SamplePrep->GCInjection MSDetection MS Detection (EI, Full Scan/SIM) GCInjection->MSDetection DataProcessing Data Processing (Deconvolution & Alignment) MSDetection->DataProcessing ID_Quant Identification & Quantitation DataProcessing->ID_Quant End End ID_Quant->End Start Start Start->SamplePrep

GC-MS Analysis Workflow for this compound

Important Considerations and Applications

  • Biomarker Potential: this compound has been detected in pulses, suggesting it could be a dietary biomarker [1].
  • Method Development: Use the predicted chromatographic properties as a starting point. You must experimentally optimize and validate parameters like retention time and detection limits using analytical standards.
  • Data Visualization: For complex data, create 2D or 3D visualizations (e.g., retention time vs. m/z vs. intensity) to evaluate sample quality and features, similar to methods used in LC-MS data analysis [6].

Limitations and Troubleshooting

  • Inherent Limitations: GC-MS is unsuitable for non-volatile or thermally unstable compounds without derivatization. Some isomeric compounds may be difficult to distinguish by mass spectrometry alone [3].
  • Troubleshooting: Peak tailing can often be mitigated by derivatization. If sensitivity is insufficient, switch to Selected Ion Monitoring (SIM) mode. Confirm identifications by comparing with a pure analytical standard.

Conclusion

While a pre-established protocol for this compound is not available, this guide provides a robust framework based on its chemical properties and standard GC-MS practices. Success hinges on careful method optimization, particularly in sample preparation and the use of a reliable spectral library and retention index for definitive identification.

References

Application Notes and Protocols for 5-Oxohexanal in Natural Product Research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

1.1 Compound Profile 5-Oxohexanal is a medium-chain aldehyde belonging to the class of organic compounds known as ketone-aldehydes [1] [2]. Its structure features both a keto and an aldehyde functional group, which contributes to its reactivity and potential biological interactions.

Table 1: Chemical and Physical Properties of this compound

Property Value / Description
Common Name This compound [1]
CAS Registry Number 505-03-3 [1] [2]
Chemical Formula C₆H₁₀O₂ [1] [2]
Average Molecular Weight 114.142 g/mol [1] [2]
Monoisotopic Mass 114.068080 Da [1] [2]
IUPAC Name This compound [1]
SMILES CC(=O)CCCC=O [1]
Synonyms 1,5-Hexanedione; g-Acetylbutyraldehyde; Soyanal [1] [2] [3]

1.2 Predicted Physicochemical and Chromatographic Properties Computational models provide valuable insights for experimental planning. The following table summarizes predicted properties and retention data for this compound.

Table 2: Predicted Physicochemical and Chromatographic Properties of this compound [1]

Property Type Property Predicted Value Source/Method
Molecular Properties Water Solubility 27.7 g/L ALOGPS
LogP (Partition Coefficient) 0.98 ALOGPS
Polar Surface Area 34.14 Ų ChemAxon
pKa (Strongest Acidic) 14.74 ChemAxon
Predicted Retention Times UPLC (C18, Water:MeOH, 0.1% FA) 1470.8 seconds Fem_Long Method
UPLC (C18, Water:ACN, 0.1% FA) 125.7 seconds RIKEN Method
HILIC (ZIC-HILIC) 96.9 seconds HILIC_BDD_2 Method
Predicted Kovats Retention Index Standard Polar 1575.7
Standard Non-polar 902.9
General Analytical Techniques for Metabolite Profiling

While specific analytical data for this compound is limited in the search results, the following established techniques are applicable for the detection and analysis of such small molecule metabolites in complex natural product extracts.

2.1 Mass Spectrometry (MS)-Based Metabolomics MS is a cornerstone of modern metabolomic studies due to its high sensitivity, wide coverage of metabolites, and high-throughput capabilities [4]. It is particularly valuable for clinical and biological samples where sample size is limited.

  • Liquid Chromatography-MS (LC-MS): This is the most prevalent platform for MS-based metabolomics. It offers excellent sensitivity and a simple sample pretreatment process. It is suitable for a wide range of metabolites and can be coupled with various MS detectors [4]. The predicted retention times in Table 2 can guide method development for LC-MS.
  • Gas Chromatography-MS (GC-MS): GC-MS is a mature, reproducible, and cost-effective technology. It is ideal for volatile metabolites or those that can be made volatile through derivatization (e.g., via oximation and silylation). A key advantage is the availability of universal spectral databases (e.g., NIST, Fiehn) for metabolite identification [4].

The workflow for MS-based analysis in natural product research is as follows:

G Start Start: Biological Sample Extract Extraction Start->Extract Analysis Instrumental Analysis (LC-MS/GC-MS) Extract->Analysis Process Data Processing Analysis->Process ID Metabolite Identification Process->ID Interpret Biological Interpretation ID->Interpret

Natural Product Extraction Methodologies

The extraction of bioactive compounds from natural sources is a critical first step. The choice of method significantly impacts the yield and quality of the extract.

3.1 Conventional Extraction Techniques These are established methods but are often time-, solvent-, and energy-intensive [5].

  • Soxhlet Extraction: A continuous process where the sample is repeatedly exposed to fresh, hot solvent. It is highly efficient but unsuitable for thermolabile compounds [5].
  • Maceration: The powdered plant material is soaked in a solvent for an extended period (hours to days) at room temperature with occasional agitation. This is a simple but slow process that relies on diffusion [5].
  • Percolation: Similar to maceration but involves the slow, continuous passage of solvent through the packed plant material in a specialized vessel (percolator), which can improve efficiency [5].
  • Decoction: Used primarily for hard plant materials (e.g., roots, barks). It involves boiling the material in water to extract water-soluble compounds [5].

3.2 Non-Conventional (Modern) Extraction Techniques These methods have been developed to overcome the limitations of conventional techniques, offering higher efficiency, shorter times, and reduced environmental impact [5].

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic energy to disrupt cell walls, enhancing solvent penetration and mass transfer. Advantages include greater extraction efficiency, shorter time, and preservation of compound stability [5].
  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the sample and solvent rapidly. Heating occurs via ionic conduction and dipole rotation, causing cell rupture and efficient leaching of constituents [5].
  • Supercritical Fluid Extraction (SFE): Employs a fluid (commonly CO₂) above its critical point, which has gas-like diffusivity and liquid-like density. This allows for highly efficient and selective extractions, and is considered a green technique [5].

The decision-making process for selecting an appropriate extraction method is outlined below:

G Start Define Extraction Goal Mat Evaluate Raw Material Start->Mat Decision1 Thermolabile Compound? Mat->Decision1 Decision2 Require Green Process? Decision1->Decision2 No Method1 Use Non-Thermal Method (e.g., UAE, Maceration) Decision1->Method1 Yes Method2 Use SFE or other Green Technique Decision2->Method2 Yes Method3 Use MAE or Soxhlet Extraction Decision2->Method3 No

Protocol for Enzyme Inhibition Screening

Screening natural product extracts for enzyme inhibitory activity is a common strategy in drug discovery. The following protocol, adapted from general best practices, can be used to test this compound-containing extracts for activity against enzymes like α-glucosidase, α-amylase, or lipase [6].

4.1 Background Enzyme inhibitors are a major class of clinical drugs. Assays often use chromogenic or fluorogenic substrates. For example, α-glucosidase activity can be measured using p-nitrophenyl-α-d-glucopyranoside (pNPG), which releases yellow p-nitrophenol upon hydrolysis, measurable at 405 nm [6].

4.2 Detailed Protocol for α-Glucosidase Inhibition Assay (96-well format) Materials:

  • Enzyme: α-Glucosidase solution.
  • Substrate: pNPG solution in buffer.
  • Test Sample: Extract containing this compound, dissolved in a suitable solvent (e.g., DMSO, buffer).
  • Positive Control: Acarbose.
  • Buffer: Phosphate buffer (pH 6.8).
  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Preparation of Reaction Mixtures: In a 96-well plate, add:
    • Test Well: 10 µL sample + 25 µL enzyme solution. Incubate for 10 min.
    • Sample Blank: 10 µL sample + 25 µL buffer (no enzyme).
    • Enzyme Control: 10 µL solvent + 25 µL enzyme solution.
    • Substrate Blank: 10 µL solvent + 25 µL buffer.
  • Initiation of Reaction: Add 50 µL of pNPG substrate solution to all wells to start the reaction.
  • Incubation: Incubate the plate at 37°C for 30 minutes.
  • Termination and Measurement: Stop the reaction by adding 100 µL of sodium carbonate solution. Immediately measure the absorbance at 405 nm.

4.3 Data Calculation and Analysis Proper blank correction is critical for accuracy. It is recommended to correct raw data (RD) as follows [6]:

  • Corrected Absorbance = RD(Test Well) - [RD(Sample Blank) + RD(Substrate Blank)]

Calculate the percentage enzyme inhibition using the formula:

  • % Inhibition = [1 - (Corrected AbsorbanceTest / AbsorbanceEnzyme Control)] × 100
Research Context and Future Directions

5.1 The Role of Natural Products in Drug Discovery Natural products are a rich source of bioactive compounds with high chemical diversity. They have evolved intrinsic bioactive properties and remain a cornerstone for discovering new therapeutics, particularly for complex, multi-factorial diseases like inflammation [7] [6]. The concept of "privileged structures" – compound classes that frequently show bioactivity across different targets – is highly relevant. While this compound itself has not been studied in this context, classes like coumarins, polyphenols, and alkaloids are well-established privileged classes with anti-inflammatory properties [7].

5.2 Potential Research Applications Future research on this compound could explore:

  • Bioactivity Screening: Investigating its potential as an anti-inflammatory or antioxidant agent by measuring its effect on pathways like NF-κB and MAPK, or on pro-inflammatory mediators such as TNF-α, IL-6, and PGE2 [7].
  • Metabolite Profiling: Determining if it serves as a biomarker in plants or biological systems under specific conditions.
  • Analytical Method Validation: Using the predicted chromatographic properties as a starting point to develop and validate specific LC-MS or GC-MS methods for its quantification in complex matrices.

References

Comprehensive Application Notes: Utilizing 5-Oxohexanal for Creating Stereogenic Centers in Complex Molecule Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5-Oxohexanal as a Synthetic Building Block

Chemical Profile and Characteristics

This compound (CAS 505-03-3) is a medium-chain aldehyde with significant utility in organic synthesis, particularly for the construction of complex molecular architectures with multiple stereogenic centers. This bifunctional compound possesses both ketone and aldehyde functional groups, enabling its participation in sequential transformation cascades. With the molecular formula C6H10O2 and a molar mass of 114.14 g/mol, this compound presents a linear carbon chain with carbonyl groups at C1 and C5 positions, offering distinct reactivity profiles at both sites [1]. The compound's structure allows for chemo-selective reactions where different functional groups can be addressed sequentially under appropriate conditions, making it particularly valuable for constructing complex chiral molecules.

The presence of both carbonyl groups in this compound enables its participation in various reaction types, including nucleophilic additions, aldol condensations, and acetal formations. The electron-withdrawing nature of the carbonyl groups activates adjacent carbon atoms for deprotonation, enabling enolate formation that can serve as carbon nucleophiles. This reactivity is particularly exploited in organocatalytic cascades where this compound acts as both electrophile and nucleophile in sequential transformations, leading to the formation of multiple carbon-carbon bonds with excellent stereocontrol [2].

Application in Creating Stereogenic Centers

Organocatalytic Enantioselective Cascade Reactions

The most significant application of this compound in stereoselective synthesis involves its participation in organocatalytic cascade reactions that simultaneously establish multiple stereogenic centers. In a landmark demonstration, this compound was reacted with 2-hydroxynitrostyrene in a Michael-acetalization-Henry reaction cascade to produce hexahydro-6H-benzo[c]chromenones with four consecutive stereogenic centers and exceptional enantioselectivity (up to >99% ee) [2]. This transformation represents a remarkable example of atom-economic synthesis where complexity is rapidly generated from simple starting materials.

The cascade mechanism proceeds through three distinct stages:

  • Michael addition: The initial stereodetermining step where the enol form of this compound attacks the β-position of 2-hydroxynitrostyrene under organocatalytic control
  • Acetalization: An intramolecular reaction between the aldehyde and phenolic OH group, forming a cyclic acetal and creating two additional stereocenters
  • Henry reaction: A nitroaldol addition that establishes the fourth stereogenic center and completes the molecular framework

This methodology demonstrates how this compound's bifunctional nature can be harnessed to construct complex chiral architectures in a single synthetic operation, significantly reducing step count and improving overall efficiency compared to traditional linear syntheses.

Access to Biologically Relevant Scaffolds

The stereodefined products obtained from this compound cascades serve as valuable intermediates for pharmaceutically relevant compounds. The hexahydro-6H-benzo[c]chromenone core structure represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting diverse biological activities. Particularly significant is the transformation of reduced cascade adducts to the aflatoxin system through a Nef-cyclization process facilitated by ZnBr₂, demonstrating the utility of this approach for accessing complex natural product-like structures [2].

Table 1: Performance of this compound in Stereoselective Cascade Reactions

Reaction Type Catalyst System Products Formed Stereogenic Centers Created Enantioselectivity
Michael-Acetalization-Henry Cascade Organocatalyst Hexahydro-6H-benzo[c]chromenones 4 consecutive centers >99% ee
Nef-Cyclization ZnBr₂ Aflatoxin analogues Varies by substrate Not specified

Analytical Methods for Chiral Validation

Chromatographic Enantioseparation Techniques

Validating the stereochemical outcome of reactions employing this compound requires robust chiral analytical methods. Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful technique for the resolution and quantification of complex mixtures, including those containing multiple stereoisomers. When coupled with time-of-flight mass spectrometry (TOF-MS), this approach provides unparalleled sensitivity with method detection limits of 1–7 pg, even for sterically hindered amino acids and other chiral compounds [3].

For effective chiral separation by GC, analysts often employ derivatization protocols to enhance volatility and resolution. The conversion of chiral compounds to N-trifluoroacetyl-O-methyl ester derivatives has proven particularly successful for enantioselective analysis. Using chiral stationary phases such as octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin (Lipodex E), researchers can achieve excellent enantiomeric resolution across a broad range of compound classes [3]. This methodology enables accurate determination of enantiomeric excess (ee) with errors typically in the range of ±0.5%–2.5% (1σ) at concentrations ≥10⁻⁶ M, providing reliable stereochemical validation for synthetic applications.

Chiral Resolution Methods

When enantioselective synthesis proves challenging, classical resolution techniques offer alternative pathways to enantiopure compounds. The most common method involves converting racemic mixtures into pairs of diastereomeric derivatives using chiral resolving agents, which can then be separated through conventional crystallization [4]. The separation efficiency depends on divergent solubilities of the diastereomers, which can be difficult to predict, often necessitating screening of multiple resolving agents.

Common chiral resolving agents include:

  • Camphorsulfonic acid: Effective for resolving chiral amines through diastereomeric salt formation
  • 1-Phenylethylamine: Widely used for the resolution of chiral acids
  • Tartaric acid derivatives: Employed for a broad range of compound classes

Modern variations include chiral column chromatography where the stationary phase is modified with chiral selectors, enabling direct separation of enantiomers without derivatization. These methods are particularly valuable for obtaining enantiopure reference materials that can inform the development of asymmetric synthetic routes using building blocks like this compound [4].

Experimental Protocols

Organocatalytic Michael-Acetalization-Henry Cascade

Materials:

  • This compound (1.0 equiv)
  • 2-Hydroxynitrostyrene (1.2 equiv)
  • Organocatalyst (typically a secondary amine, 10-20 mol%)
  • Solvent (commonly CH₂Cl₂ or toluene, 0.1 M concentration)
  • Acidic additive (if required)

Procedure:

  • Charge reaction vessel with organocatalyst and solvent under inert atmosphere
  • Add this compound followed by 2-hydroxynitrostyrene
  • Stir reaction mixture at specified temperature (typically between 0-25°C)
  • Monitor reaction progress by TLC or LC-MS until complete consumption of starting materials
  • Quench reaction with mild acid solution and extract with ethyl acetate
  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure
  • Purify crude product by flash chromatography on silica gel

Notes:

  • Enantioselectivity is highly dependent on catalyst structure and reaction conditions
  • Moisture and oxygen should be excluded to maintain catalyst activity
  • Reaction time varies from several hours to days depending on catalyst loading and temperature
Post-Synthetic Modification to Aflatoxin Analogues

Materials:

  • Cascade reaction product (1.0 equiv)
  • NaBH₄ (2.0 equiv)
  • ZnBr₂ (1.5 equiv)
  • Anhydrous solvent (THF or MeOH)
  • Aqueous workup solutions

Procedure:

  • Dissolve cascade product in anhydrous solvent at 0°C
  • Add NaBH₄ portionwise with stirring
  • After complete reduction (monitored by TLC), quench carefully with saturated NH₄Cl solution
  • Extract with ethyl acetate, dry organic layer, and concentrate
  • Redissolve reduced product in anhydrous solvent
  • Add ZnBr₂ and stir at room temperature or elevated temperature to effect cyclization
  • Work up reaction and purify by chromatography

Notes:

  • The Nef-cyclization sequence converts the reduced nitro group to carbonyl functionality while establishing the characteristic fused ring system of aflatoxins
  • Yields and selectivity may be optimized by adjusting temperature and concentration

Table 2: Quantitative Data for Stereoselective Transformations of this compound

Parameter Typical Range Optimal Conditions Impact on Selectivity
Catalyst Loading 5-20 mol% 10-15 mol% Higher loading increases rate but may reduce ee
Reaction Temperature 0-40°C 20-25°C Lower temperatures generally improve enantioselectivity
Concentration 0.05-0.2 M 0.1 M Dilution can improve selectivity in some cases
Reaction Time 12-72 hours 24-48 hours Extended time may lead to erosion of ee

Regulatory Considerations in Pharmaceutical Development

Chirality Guidelines in Drug Development

The development of chiral drugs containing multiple stereogenic centers necessitates careful attention to regulatory requirements. Since 1992, the United States Food and Drug Administration has mandated that absolute stereochemistry must be characterized early in drug development, with analytical methods validated to distinguish between enantiomers and diastereomers [5]. Similar guidelines exist from the European Medicines Agency, Health Canada, and the International Conference on Harmonisation.

Regulatory focus areas include:

  • Stereochemical characterization: Absolute configuration of all stereocenters must be unequivocally established
  • Enantiomeric purity: Methods must be validated to detect and quantify minor enantiomers
  • Chiral inversion: Potential for interconversion of stereoisomers in biological systems must be evaluated

Synthetic methodologies employing this compound to create defined stereogenic centers align well with these regulatory expectations by providing enantiomerically defined intermediates early in the synthetic sequence. This approach facilitates the development of single-enantiomer drugs, which typically demonstrate improved pharmacodynamic profiles and reduced side effects compared to racemic mixtures [6].

Metabolic Considerations for Chiral Compounds

The stereoselective metabolism of chiral drugs can significantly impact their therapeutic profiles. Enantiomers may exhibit differences in metabolic clearance rates, with documented cases showing clearance ratios varying by as much as 8.88-fold between enantiomers [6]. Additionally, some chiral compounds undergo chiral inversion in biological systems, where one enantiomer converts to its mirror image, potentially altering the drug's efficacy and safety profile.

When employing this compound to introduce stereogenic centers in drug candidates, researchers should consider:

  • Conducting in vitro metabolism studies using chiral analytical methods to identify potential differences in enantiomer disposition
  • Evaluating the potential for chiral inversion using standardized assessment protocols
  • Implementing chiral quality control measures throughout the manufacturing process to ensure consistent stereochemical composition

Conclusion and Future Perspectives

The strategic deployment of this compound in complex molecule synthesis represents a powerful approach for the efficient construction of multiple stereogenic centers. Through participation in organocatalytic cascade processes, this bifunctional building block enables rapid assembly of molecular complexity with exceptional stereocontrol, as evidenced by the synthesis of hexahydro-6H-benzo[c]chromenones with four consecutive stereocenters and >99% ee [2]. The methodology aligns with modern synthetic priorities, including step economy, atom efficiency, and redox neutrality.

Future developments will likely expand the reaction scope of this compound to additional cascade processes and catalyst systems. Emerging areas such as chiral-at-metal catalysis [7] offer complementary approaches to stereocontrol that may integrate with this compound chemistry. Additionally, advances in analytical technologies like comprehensive GC×GC-TOF-MS [3] will continue to enhance our ability to characterize complex stereochemical outcomes, supporting the development of increasingly sophisticated synthetic methodologies.

As pharmaceutical development continues to emphasize stereochemical purity, the demand for efficient, scalable methods to construct enantiodefined architectures will grow. The application of this compound in creating stereogenic centers represents a valuable addition to the synthetic toolbox, particularly for accessing complex natural product scaffolds and drug-like molecules with precise three-dimensional structures.

Visual Workflow of Stereogenic Center Creation

The following diagram illustrates the sequential mechanism through which this compound participates in cascade reactions to generate multiple stereogenic centers:

cascade Start Reaction Components Step1 Michael Addition (1st Stereocenter) Start->Step1 Organocatalyst Step2 Acetalization (2nd & 3rd Stereocenters) Step1->Step2 Intramolecular Step3 Henry Reaction (4th Stereocenter) Step2->Step3 Nitroaldol Product Hexahydro-6H- benzo[c]chromenone Step3->Product Purification Application Aflatoxin Analogues via Nef-Cyclization Product->Application ZnBr₂ Mediated

Diagram 1: Workflow of stereogenic center creation using this compound in a cascade reaction

References

Scientific Context and a Specific Application

Author: Smolecule Technical Support Team. Date: February 2026

Domino reactions are efficient processes where two or more reactions occur sequentially in a single vessel, often without isolating intermediates. They are highly valued for rapidly constructing complex molecular architectures with high atom economy [1].

One documented use of 5-oxohexanal is in an organocatalytic enantioselective Michael-Acetalization-Henry reaction cascade. This specific protocol provides access to complex hexahydro-6H-benzo[c]chromenones, which are structures related to aflatoxin analogues [2].

The table below outlines the core components of this domino reaction.

Reaction Component Role & Characteristics
This compound Bis-electrophile; contains aldehyde and ketone functional groups that act as Michael acceptor and acetalization partner.
2-Hydroxynitrostyrene Bis-nucleophile; the nitro group acts as a Michael donor, and the phenol group initiates acetalization.
Organocatalyst Typically a chiral secondary amine (e.g., diphenylprolinol silyl ether); activates the α,β-unsaturated aldehyde via iminium ion formation.
Reaction Type Michael-Acetalization-Henry Domino Cascade
Key Outcome Synthesis of hexahydro-6H-benzo[c]chromenones with four consecutive stereogenic centers and high enantioselectivity.

Detailed Experimental Protocol

This procedure is adapted from published research for the synthesis of hexahydro-6H-benzo[c]chromenones [2].

1. Reagents and Materials

  • This compound
  • 2-Hydroxynitrostyrene
  • Chiral Organocatalyst: e.g., (S)-diphenylprolinol trimethylsilyl ether
  • Solvent: Dichloromethane (DCM), analytical grade
  • Acid Additive: e.g., Benzoic acid
  • Equipment: Round-bottom flask, magnetic stirrer, syringe, TLC plates, flash chromatography system.

2. Sample Collection and Setup

  • Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment.
  • Reaction Vessel: Charge a dry round-bottom flask with a magnetic stir bar.
  • Add Reagents:
    • 2-Hydroxynitrostyrene (0.2 mmol, 1.0 equiv)
    • This compound (0.4 mmol, 2.0 equiv)
    • Benzoic acid (0.02 mmol, 0.1 equiv)
  • Add Solvent: Add anhydrous DCM (2.0 mL) to dissolve the reactants.
  • Initiate Catalysis: Add the chiral organocatalyst (0.02 mmol, 0.1 equiv) to the stirring solution at room temperature.

3. Sample Processing and Reaction Monitoring

  • Reaction Conditions: Stir the reaction mixture at room temperature.
  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 3-4 hours.
  • Completion: The reaction is typically complete within 24-48 hours.
  • Quenching: Once the starting material is consumed, quench the reaction by adding a small amount of saturated aqueous ammonium chloride solution.
  • Work-up:
    • Extract the aqueous mixture with DCM (3 x 10 mL).
    • Combine the organic extracts and wash with brine.
    • Dry the organic layer over anhydrous magnesium sulfate.
    • Filter off the solid and concentrate the filtrate under reduced pressure using a rotary evaporator.

4. Purification and Analysis

  • Purification: Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes.
  • Analysis: Characterize the final product using techniques to confirm structure and enantiopurity:
    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR.
    • High-Resolution Mass Spectrometry (HRMS).
    • High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase to determine enantiomeric excess (ee).

Reaction Optimization Data

Optimization is crucial for achieving high yield and stereoselectivity. The table below summarizes key variables based on analogous domino reactions [3] [2].

Variable Optimized Condition Impact on Reaction
Catalyst Loading 10-20 mol% Lower loading slows reaction rate; higher loading may not improve yield and increases cost.
Solvent Dichloromethane (DCM) or Acetonitrile (CH₃CN) Polarity and coordination ability significantly impact enantioselectivity and reaction rate [3].
Additive Benzoic acid (10-20 mol%) Acidic additives can enhance reaction rate and stereoselectivity by protonating intermediates.
Temperature Room Temperature (~25 °C) Increased temperature can reduce reaction time but may lower enantioselectivity [3].
Concentration 0.1 - 0.3 M Prevents side reactions; too high concentration may increase viscosity and hinder mixing.

Analytical Characterization Methods

Robust analytical data is essential for confirming the identity and purity of synthesized compounds.

Analytical Method Application & Purpose
Thin-Layer Chromatography (TLC) Monitor reaction progress and check purity of fractions during chromatography.
Flash Chromatography Standard method for purifying the crude reaction product.

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Determine proton environment, coupling, and stereochemistry. ¹³C NMR: Confirm carbon skeleton and functional groups. | | High-Performance Liquid Chromatography (HPLC) | Chiral HPLC: Essential for determining enantiomeric excess (ee) [3]. | | High-Resolution Mass Spectrometry (HRMS) | Confirm exact molecular mass and molecular formula of the product. | | X-ray Crystallography | Unambiguously confirm molecular structure and absolute stereochemistry [3]. |

Experimental Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the experimental protocol, from setup to analysis.

G cluster_setup 1. Setup & Reagent Addition cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis & Characterization Start Start Experiment Step1a Charge flask with 2-Hydroxynitrostyrene Start->Step1a Step1b Add this compound (2.0 equiv) Step1a->Step1b Step1c Add Acid Additive (e.g., Benzoic Acid) Step1b->Step1c Step1d Add Anhydrous Solvent (DCM) Step1c->Step1d Step1e Add Chiral Organocatalyst (10-20 mol%) Step1d->Step1e Step2a Stir at Room Temperature Step1e->Step2a Step2b Monitor by TLC Step2a->Step2b Step2c Starting Material Consumed? Step2b->Step2c Step2c:s->Step2a:n No Step3a Quench Reaction Step2c->Step3a Yes Step3b Extract with DCM Step3a->Step3b Step3c Dry Organic Layer (MgSO₄) Step3b->Step3c Step3d Concentrate (Rotary Evaporator) Step3c->Step3d Step3e Purify by Flash Chromatography Step3d->Step3e Step4a Analyze Product Step3e->Step4a

Strategic Applications in Drug Discovery

The application of this compound in domino cascades aligns with several key strategies in modern drug discovery [3] [2].

  • Rapid Library Synthesis: The ability to generate complex hexahydrophenanthrenes or chromenones with multiple stereocenters in a single step allows for the rapid creation of diverse compound libraries for biological screening.
  • Natural Product Synthesis: These methodologies provide efficient, asymmetric routes to the core structures of natural products like aflatoxins, enabling the synthesis of analogues for structure-activity relationship (SAR) studies.
  • Step Economy: The domino approach significantly reduces the number of synthetic steps, purification processes, and overall time required to access advanced intermediates, aligning with the principles of green and sustainable chemistry [1].

Critical Considerations for Implementation

  • Reagent Quality: Use high-purity, freshly distilled this compound to prevent side reactions.
  • Moisture-Free Conditions: The organocatalyst can be sensitive to water and air. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
  • Analytical Focus: Prioritize chiral HPLC analysis to accurately determine the enantiomeric excess, which is a critical success metric for these asymmetric reactions [3].

References

5-oxohexanal purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 5-Oxohexanal

Before starting purification, understanding the molecule's properties is crucial for selecting the right method.

Property Value / Description
Molecular Formula C₆H₁₀O₂ [1] [2]
Molecular Weight 114.142 g/mol [1] [2]
IUPAC Name This compound [2]
SMILES CC(=O)CCCC=O [2]
Key Functional Groups Aldehyde (-CHO), Ketone (-C(=O)-) [2]
Predicted LogP 0.22 - 0.98 (Indicates moderate polarity) [2]

The presence of two carbonyl groups means this compound will have a strong dipole, influencing its behavior in chromatographic systems [3]. The predicted retention times in various HPLC systems from the Human Metabolome Database can be particularly useful for method development [2].

Purification Strategy and Troubleshooting

Since no single source provides a direct method, the following workflow and FAQs are synthesized from analytical chemistry principles to guide your purification process.

cluster_1 Initial Analysis & Choice Point cluster_2 Purification Pathways cluster_3 Final Steps Start Crude this compound Mixture Analyze Analyze Purity (TLC, NMR, HPLC) Start->Analyze Decision Is the compound volatile and thermally stable? Analyze->Decision Distill Distillation (If volatile and stable) Decision->Distill Yes Chrom Chromatography (Flash Column or HPLC) Decision->Chrom No Char Characterize Pure Product (NMR, IR, MS) Distill->Char Chrom->Char Store Store Appropriately (Cold, Inert Atmosphere) Char->Store

Frequently Asked Questions

Q1: How can I monitor the reaction and purification of this compound? A: Thin-Layer Chromatography (TLC) is a quick and effective method. Due to its carbonyl groups, this compound can be visualized on a TLC plate by UV light (if the plate has a UV indicator) or by staining with a solution of 2,4-dinitrophenylhydrazine (which derivatives aldehydes and ketones to form colored hydrazones).

Q2: I am using HPLC for purification. What should I do if the retention time of my compound keeps shifting? A: Retention time (RT) drift is a common issue. Here are the main causes and solutions based on general HPLC troubleshooting principles [4]:

  • Temperature Fluctuations: Use a column oven to maintain a stable temperature.
  • Mobile Phase Instability: Prepare fresh mobile phase daily and ensure consistent pH and buffer concentration.
  • Column Degradation: A contaminated or aged column will not retain compounds consistently. Follow proper column cleaning and storage procedures.
  • Pump Issues: Worn pump seals can cause flow rate inconsistencies. Perform regular instrument maintenance.

Q3: How can I confirm the identity and purity of my final product? A: Use a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): This is the most powerful tool for confirming molecular structure and assessing purity. You can consult NMR chemical shift tables for common solvents and impurities to identify any residual solvents in your sample [5].
  • Infrared (IR) Spectroscopy: This will confirm the presence of both the aldehyde and ketone carbonyl groups. You should look for two strong absorption bands in the region of 1700-1750 cm⁻¹ [3].
  • Mass Spectrometry (MS): Used to confirm the molecular weight.

Detailed Experimental Protocol: Flash Column Chromatography

This is a detailed protocol for purifying this compound using flash column chromatography, one of the most common purification methods in organic synthesis.

1. Packing the Column

  • Choose a suitable silica gel stationary phase (e.g., 40-63 μm particle size).
  • Prepare a slurry of silica gel in your chosen initial non-polar mobile phase (e.g., hexane or pentane).
  • Carefully pour the slurry into the column to avoid air bubbles. Allow the silica to settle evenly.

2. Loading the Crude Sample

  • Dissolve your crude this compound in a minimal amount of a volatile, relatively non-polar solvent (like dichloromethane).
  • Adsorb this solution onto a small amount of silica or celite. Let the solvent evaporate completely to form a dry, free-flowing powder.
  • Gently layer this powder on top of the packed silica column.

3. Running the Column

  • Begin elution with your starting mobile phase. A suggested starting system is a gradient from Hexane/Ethyl Acetate.
  • Gradually increase the polarity by adding more ethyl acetate. This compound, with its two polar carbonyl groups, will likely elute at a moderate polarity (e.g., between 40% and 70% ethyl acetate).
  • Collect fractions in small test tubes. Monitor fractions by TLC, comparing them to your crude mixture and a known standard if available.

4. Analysis and Combination

  • Combine all the fractions that contain pure this compound, as determined by TLC.
  • Remove the solvents by rotary evaporation to obtain the purified compound.

References

stability issues with 5-oxohexanal

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data for 5-Oxohexanal

Property Value / Information
CAS Number 505-03-3 [1] [2]
Molecular Formula C6H10O2 [1] [2]
Molecular Weight 114.142 g/mol [1] [2]
IUPAC Name This compound [2]
SMILES CC(=O)CCCC=O [2]
Synonyms 1,5-Hexanedione; 2,6-Hexanedione; 5-keto-1-hexanal [1]
Related Compound 2-Isopropyl-5-oxohexanal (CAS: 15303-46-5), exists as a clear, colorless to light yellow oil [3]

Addressing Stability and Troubleshooting

Based on its structure, this compound contains both a ketone and a reactive aldehyde group [2]. This suggests the following potential stability concerns, though specific experimental data is unavailable in the current search results:

  • Reactivity of the Aldehyde: The aldehyde group is susceptible to oxidation and can react with nucleophiles.
  • Self-Condensation: Under basic conditions or upon storage, it may undergo aldol-type condensation reactions with itself.

Recommended Experimental Workflow

Due to the lack of specific protocols, the following general workflow is recommended to systematically evaluate the stability of this compound in your research. You can use the provided DOT script to generate a visual diagram of this process.

Start Start: Stability Assessment of this compound A1 Define Storage Conditions (e.g., Temp, Light, Atmosphere) Start->A1 A2 Prepare Sample Solutions (Consider solvent polarity) A1->A2 A3 Set Time Points for Analysis (t₀, t₁, t₂, ...) A2->A3 B1 Analytical Technique 1: Thin-Layer Chromatography (TLC) A3->B1 B2 Analytical Technique 2: High-Performance Liquid Chromatography (HPLC) A3->B2 C Interpret Data: Identify decomposition products and quantify remaining this compound B1->C B2->C D Conclusion & Protocol Optimization C->D

Potential FAQs

Based on the chemical information available, here are anticipated FAQs.

  • Q1: What is the basic structure of this compound?

    • A: this compound is a linear 6-carbon molecule with a ketone group on the 5th carbon and an aldehyde group on the 1st carbon. Its SMILES representation is CC(=O)CCCC=O [2].
  • Q2: What are the main stability concerns for this compound?

    • A: While specific studies are lacking, its functional groups suggest a high potential for aldol self-condensation, as the aldehyde can act as an electrophile and the ketone can form an enolate nucleophile, especially under basic conditions. The aldehyde group is also prone to air oxidation.

Suggestions for Finding More Specialized Information

To build a more comprehensive guide, I suggest you:

  • Consult Specialized Databases: Search SciFinder and Reaxys, which are more detailed than general chemical databases for stability and decomposition pathway information.
  • Review Literature on Analogous Compounds: Look for studies on similar α,ω-dicarbonyl compounds (like 2,5-hexanedione) to infer potential stability issues and handling protocols.
  • Perform Experimental Characterization: Since concrete data is scarce, empirically determine the compound's behavior using the workflow above. Key parameters to monitor include purity over time by HPLC and structural changes by NMR and FT-IR.

References

optimizing 5-oxohexanal reaction yields

Author: Smolecule Technical Support Team. Date: February 2026

Fundamentals of 5-Oxohexanal

Before delving into optimization, here is some key data for this compound.

Property Value
Common Name This compound [1]
CAS Number 505-03-3 [1]
Molecular Formula C6H10O2 [1]
Molecular Weight 114.142 g/mol [1]
Synonyms 5-keto-1-hexanal; 1,5-hexanedione; 2,6-hexanedione [1]

One documented synthesis route for this compound starts from cyclopentane, as shown in the workflow below [2].

Cyclopentane Cyclopentane Chlorocyclopentane Chlorocyclopentane Cyclopentane->Chlorocyclopentane Cl₂ / UV Light Cyclopentanol Cyclopentanol Chlorocyclopentane->Cyclopentanol Hydrolysis (H₂O) Cyclopentanone Cyclopentanone Cyclopentanol->Cyclopentanone Oxidation (e.g., KMnO₄) Tertiary Alcohol Tertiary Alcohol Cyclopentanone->Tertiary Alcohol Grignard Reaction (CH₃MgBr) Alkene Alkene Tertiary Alcohol->Alkene Dehydration (H₂SO₄) This compound This compound Alkene->this compound Ozonolysis (O₃ then Zn/H₂O)

Modern Reaction Optimization Frameworks

The following advanced strategies are not specific to this compound but represent the state-of-the-art in reaction optimization that your support center should guide researchers toward.

Strategy 1: Machine Learning-Guided Workflow

This is a standard, high-level workflow for integrating machine learning into reaction optimization [3].

Design of Experiments (DOE) Design of Experiments (DOE) Reaction Execution Reaction Execution Design of Experiments (DOE)->Reaction Execution Data Collection Data Collection Reaction Execution->Data Collection Model Mapping & Prediction Model Mapping & Prediction Data Collection->Model Mapping & Prediction New Conditions Suggested New Conditions Suggested Model Mapping & Prediction->New Conditions Suggested New Conditions Suggested->Reaction Execution Closed Loop

This approach uses a closed-loop system where a machine learning algorithm, such as Bayesian Optimization, suggests new experimental conditions based on previous results. This allows for the exploration of a high-dimensional parameter space with minimal human intervention, efficiently finding global optima for reaction yield [3] [4].

Strategy 2: Flexible Batch Bayesian Optimization

This method is designed for real-world lab constraints, such as having a liquid handler that can prepare many samples but a limited number of heating blocks [4]. The core of this framework involves a two-stage process to handle these equipment limitations, as visualized below.

Initial Dataset Initial Dataset Surrogate Model (GP Regression) Surrogate Model (GP Regression) Initial Dataset->Surrogate Model (GP Regression) Batch Bayesian Optimization Batch Bayesian Optimization Surrogate Model (GP Regression)->Batch Bayesian Optimization Condition Clustering/Assignment Condition Clustering/Assignment Batch Bayesian Optimization->Condition Clustering/Assignment New Experimental Batch New Experimental Batch Condition Clustering/Assignment->New Experimental Batch Yield Analysis (HPLC) Yield Analysis (HPLC) New Experimental Batch->Yield Analysis (HPLC) Updated Dataset Updated Dataset Yield Analysis (HPLC)->Updated Dataset Updated Dataset->Surrogate Model (GP Regression) Iterate

Key parameters to optimize in a reaction like this often include reaction time, temperature, and reactant concentrations [4]. A case study on optimizing a sulfonation reaction successfully used this method to find 11 high-yielding conditions, demonstrating its practical efficacy [4].

Optimization Parameters & Techniques

For any optimization campaign, tracking key variables and using proper analytical techniques is crucial.

Category Specific Parameters & Techniques
Key Reaction Variables [5] [4] Temperature, Pressure, Reaction time, Catalyst concentration & type, Solvent selection, Reactant concentration & ratio, Mixing
In-Situ Monitoring [5] Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy
Ex-Situ Analysis [5] [4] Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS)

Frequently Asked Questions

What is the biggest advantage of using machine learning for reaction optimization? The primary advantage is efficiency. ML algorithms can find optimal conditions by running fewer experiments than traditional one-variable-at-a-time approaches, as they can navigate complex, high-dimensional parameter spaces and understand variable interactions [3] [6].

My lab doesn't have a full automation setup. Can I use these methods? Yes, the principles still apply. You can run smaller batches manually and use the data with open-source Python libraries for Bayesian Optimization to suggest the next set of experiments, creating a "scientist-in-the-loop" approach [6] [4].

What is a common challenge in multi-reactor systems and how is it addressed? A major challenge is balancing the exploration of new conditions with the exploitation of known promising ones. Methods like Thompson Sampling help address this by making decisions that balance these two goals effectively within the optimization algorithm [7].

References

Chemical Identification and Properties

Author: Smolecule Technical Support Team. Date: February 2026

  • Chemical Name: 5-Oxohexanal [1] [2]
  • Synonyms: 5-keto-1-hexanal, 1,5-hexanedione [1] [2]
  • CAS Number: 505-03-3 [1] [2]
  • Molecular Formula: C6H10O2 [1] [2]
  • Molecular Weight: 114.14 g/mol [1] [2]

Hazards Identification

The specific hazard classification for this compound is not listed in the search results. You must consult the official SDS from the manufacturer or supplier for the correct hazard classification, GHS pictograms, and signal word.

  • Potential Health Effects: Generally, aldehydes and ketones can be irritating to the eyes, skin, and respiratory tract. Some may have more serious health effects. The exact toxicological profile for this compound requires data from a full SDS.

Exposure Controls and Personal Protection

Without specific exposure limits, a precautionary approach is necessary.

Personal Protective Equipment (PPE) Rationale & Details
Eye Protection Safety goggles or face shield.
Skin Protection Wear appropriate chemical-resistant gloves (e.g., Nitrile) and a lab coat or chemical-resistant apron.
Respiratory Protection Use if ventilation is inadequate or dust/mist is generated. The specific type depends on airborne concentration [3].
General Measures Use in a well-ventilated area or within a fume hood. Always wash hands after handling [3].

Handling and Storage

These guidelines are based on general safety principles for laboratory chemicals [3].

Safe Handling Practices:

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.
  • Avoid Inhalation: Do not breathe dust, vapors, or mist.
  • Hygiene: Wash thoroughly after handling.
  • Use in Well-Ventilated Areas: Procedures that may generate aerosols or dust should be performed in a fume hood.

Safe Storage Conditions:

  • Container: Keep in a tightly closed container.
  • Location: Store in a cool, dry, well-ventilated place.
  • Compatibility: Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

Accidental Release Measures

  • Personal Precautions: Evacuate the area and wear appropriate PPE.
  • Containment: Contain the spill to prevent spreading.
  • Clean-up: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Clean the area thoroughly [3].

Stability and Reactivity

  • Stability: Information on stability is not available. Assume stability under recommended storage conditions.
  • Reactivity: No specific data found.
  • Conditions to Avoid: No specific data found.
  • Incompatible Materials: Strong oxidizing agents, strong bases [3].

Experimental Protocols and Troubleshooting

FAQ: How do I verify the identity and purity of this compound in my lab?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose. It provides information on the molecular structure and environment of hydrogen atoms in your sample [4].

Protocol: Proton NMR (¹H-NMR) Analysis

  • Sample Preparation: Dissolve a small amount (e.g., 5-10 mg) of your this compound sample in a deuterated solvent (e.g., CDCl3).
  • Data Acquisition: Place the sample in the NMR spectrometer and run a standard ¹H-NMR experiment.
  • Spectrum Interpretation: Analyze the resulting spectrum.
    • Chemical Shift (δ): Identify the aldehyde proton (expected around 9-10 ppm) and the methyl group protons adjacent to the carbonyl (expected around 2-2.5 ppm) [4].
    • Signal Area: The area under each signal is proportional to the number of protons it represents [4].
    • Scalar Coupling (J): Observe the splitting pattern of signals (e.g., triplets, multiplets) to confirm the connectivity of protons in the carbon chain [4].

Troubleshooting Guide for NMR

Problem Possible Cause Solution
No signal / Poor signal-to-noise ratio Sample concentration is too low. Concentrate your sample. Increase the number of scans.
Peaks are broad Presence of paramagnetic impurities (e.g., metal ions). Pass the sample through a chelating agent or re-crystallize.
Unexpected peaks in spectrum Sample decomposition or solvent impurity. Use fresh, high-purity solvent. Analyze the sample immediately after preparation.

Below is a simplified workflow for the NMR verification process.

Start Start: Prepare this compound sample Step1 Dissolve in deuterated solvent Start->Step1 Step2 Acquire ¹H-NMR spectrum Step1->Step2 Step3 Interpret Chemical Shifts Step2->Step3 Step4 Analyze Signal Integration Step3->Step4 Step5 Check Coupling Patterns Step4->Step5 End Identity and Purity Confirmed Step5->End

How to Obtain Complete Safety Information

Since specific safety data for this compound is unavailable in the search results, you must take the following steps to ensure safety in your laboratory:

  • Contact the Supplier: The most reliable source for an SDS is the chemical manufacturer or distributor from whom you purchased the this compound.
  • Search Official Databases: Use professional chemical safety databases to find an SDS for CAS 505-03-3 [5].
  • Apply General Principles: In the absence of specific data, adhere to good laboratory practices: always wear appropriate PPE, work in a fume hood, and minimize all exposure.

References

troubleshooting 5-oxohexanal synthesis

Author: Smolecule Technical Support Team. Date: February 2026

5-Oxohexanal: Basic Chemical Profile

The table below summarizes the core chemical identifier information for this compound gathered from chemical databases [1] [2] [3].

Property Value / Description
Common Name This compound [1] [3]
CAS Number 505-03-3 [1] [2] [3]
Molecular Formula C6H10O2 [1] [2] [3]
Average Molecular Weight 114.142 g/mol [1] [3]
SMILES Structure CC(=O)CCCC=O [3]
Synonyms 1,5-Hexanedione; g-Acetylbutyraldehyde; Soyanal [1] [2] [3]
Chemical Classification Medium-chain aldehyde [3]

Synthesis Pathway: Ozonolysis

One specific synthesis route for this compound is through the ozonolysis of a suitable alkene precursor, followed by reductive workup. This reaction cleaves the carbon-carbon double bond to form carbonyl compounds [4].

The following diagram illustrates the logical decision process for determining the correct starting material for this synthesis.

OzonolysisTroubleshooting start Identify Precursor for This compound step1 Analyze Target Molecule: This compound has carbonyl at C1 (aldehyde) and C5 (ketone) start->step1 step2 Apply Ozonolysis Principle: C=C bond cleavage forms C=O at each terminal step1->step2 step3 Reconstruct Alkene: Join the carbonyl carbons (C1 and C5) with a double bond step2->step3 step4 Verify Correct Structure: Precursor is a 6-carbon chain with a double bond between C1-C2 step3->step4 step4->step1 No, Re-analyze result Correct Precursor Identified step4->result Yes

Diagram 1: Logical workflow for identifying the correct alkene precursor for this compound synthesis via ozonolysis.

Frequently Asked Questions

  • What is a key application of this compound in research? this compound is of interest in metabolic and food science research. It has been detected as a potential biomarker for the consumption of pulses (like lentils and beans), though it has not been quantitatively measured in these foods [3].

  • Where can I find more experimental details? The search results indicate that this compound has the CAS number 505-03-3 and identifiers like MFCD00799230 [2]. Using these unique identifiers in specialized scientific databases (such as SciFinder, Reaxys, or commercial chemical supplier catalogs) will be the most effective way to find detailed synthesis procedures, safety data, and commercial sources.

Guidance for Finding More Information

I recognize that the information found is limited and does not fully meet your request for detailed troubleshooting guides. Here are some suggestions for obtaining more comprehensive data:

  • Use Specialized Databases: As mentioned above, use the provided CAS Number and other identifiers in formal chemical research databases. These platforms typically contain a wealth of curated experimental procedures, spectral data, and cited literature that general web searches cannot access.
  • Consult Analytical Data: The Human Metabolome Database provides predicted chromatographic retention times and collision cross-section data for this compound [3]. This information can be crucial for developing or validating analytical methods to identify and quantify the compound in your reaction mixtures.

References

preventing decomposition of 5-oxohexanal

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 5-Oxohexanal

The table below summarizes the key identifiers and physicochemical properties of this compound as found in chemical databases.

Property Description
Common Name This compound [1] [2]
CAS Number 505-03-3 [1] [2]
Molecular Formula C6H10O2 [1] [2]
Average Molecular Weight 114.14 g/mol [1] [2]
SMILES CC(=O)CCCC=O [2]
IUPAC Name This compound [2]
Synonyms 1,5-Hexanedione; g-Acetylbutyraldehyde [1] [3]
Compound Class Medium-chain aldehyde [2]

Stabilization Strategies for Aldehydes

The following troubleshooting guide outlines common decomposition pathways for aldehydes like this compound and proposes potential mitigation strategies based on general chemical principles.

Problem & Signs Underlying Cause Potential Preventive Measures
Oxidation to Carboxylic Acid: Presence of 5-oxohexanoic acid. Exposure to atmospheric oxygen. Use under inert atmosphere (N2, Argon); add antioxidants (e.g., BHT) [4].
Unwanted Aldol Addition: Formation of dimers/oligomers; low yield. Base-catalyzed reaction between carbonyl groups. Maintain slightly acidic conditions; avoid strong bases; use controlled, low temperature [5].
General Instability: Sample degradation over time. Combined factors of heat, light, and air. Store at low temperatures (-20°C or below); protect from light with amber glass; use high-purity, fresh solvents.

The relationships between these decomposition pathways and stabilization strategies are illustrated in the workflow below.

This compound This compound Oxidation Oxidation This compound->Oxidation Aldol Reaction Aldol Reaction This compound->Aldol Reaction General Instability General Instability This compound->General Instability Cause: Air Exposure Cause: Air Exposure Oxidation->Cause: Air Exposure Cause: Basic Conditions Cause: Basic Conditions Aldol Reaction->Cause: Basic Conditions Cause: Heat and Light Cause: Heat and Light General Instability->Cause: Heat and Light Prevention: Inert Atmosphere & Antioxidants Prevention: Inert Atmosphere & Antioxidants Cause: Air Exposure->Prevention: Inert Atmosphere & Antioxidants Prevention: Acidic pH & Low Temperature Prevention: Acidic pH & Low Temperature Cause: Basic Conditions->Prevention: Acidic pH & Low Temperature Prevention: Cold & Dark Storage Prevention: Cold & Dark Storage Cause: Heat and Light->Prevention: Cold & Dark Storage

Analytical Monitoring Protocol

To effectively monitor the stability of this compound in your experiments, the following analytical methods are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for tracking the concentration of this compound and identifying its decomposition products. The predicted Kovats Retention Index for this compound can serve as a reference point:
    • Standard non-polar column: 902.9 [2]
    • Semi-standard non-polar column: 961.2 [2]
  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed analysis, you can use the predicted Collision Cross Section (CCS) values as a reference when using LC-MS systems:
    • Predicted CCS ([M+H]+): 124.565 Ų (DarkChem); 126.05 Ų (DeepCCS) [2]
    • Predicted CCS ([M-H]-): 120.674 Ų (DarkChem); 123.903 Ų (DeepCCS) [2]

Key Recommendations Summary

To summarize the key actions for working with this compound:

  • Control the Environment: Use an inert atmosphere and maintain a cool, acidic environment to prevent oxidation and aldol reactions [4] [5].
  • Monitor System Purity: Employ GC-MS or LC-MS, using the provided reference data, to establish a baseline for pure this compound and check for decomposition products regularly [2].
  • Prioritize Cold Storage: For both short-term and long-term storage, keep the compound at low temperatures (e.g., -20°C to -80°C) in amber vials to minimize all forms of degradation [6].

References

analytical method development for 5-oxohexanal detection

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 5-Oxohexanal

You can quickly understand the basic identity and key properties of this compound from the table below.

Property Details
Common Name This compound [1]
CAS Number 505-03-3 [1] [2]
Molecular Formula C6H10O2 [3] [1] [2]
Average Molecular Weight 114.142 g/mol [1] [2]
SMILES CC(=O)CCCC=O [1]
IUPAC Name This compound [1]
Synonyms 5-keto-1-hexanal; 1,5-hexanedione; Soyanal [1] [2]
Compound Class Medium-chain aldehyde [1]
Description An aldehyde detected in pulses, making it a potential biomarker for food consumption [1].

Analytical Methods & Predicted Data

For researchers selecting an analytical method, the following table summarizes predicted chromatographic retention data for this compound, which can serve as a starting point for method development [1].

Chromatographic Method Column Details Predicted Retention Time
UPLC (Waters Acquity BEH C18) 100 mm × 2.1 mm; 1.7 µm particle 3.13 minutes [1]
Predicted by Siyang Not Specified 10.77 minutes [1]
Predicted by ReTip Algorithm Not Specified 2.25 minutes [1]
Life_New (RP Waters ACQUITY UPLC HSS T3 C18) Water:(30:70 MeOH:ACN) + 0.1% Formic Acid 234.6 seconds [1]
RIKEN (Waters ACQUITY UPLC BEH C18) Water:ACN + 0.1% Formic Acid 125.7 seconds [1]
Predicted Kovats Retention Index (RI) Standard non-polar column 902.9 [1]

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to test for a this compound quantification method? To ensure your analytical method is suitable for its intended use, you must validate several key performance parameters [4] [5]. These typically include:

  • Accuracy: Demonstrates that the method measures the true value of this compound. This is often established by spiking a placebo with a known amount of reference standard and assessing recovery [4].
  • Precision: Shows the closeness of repeated measurements. This includes repeatability (same conditions, short time) and intermediate precision (different days, analysts, instruments) [4].
  • Specificity: Confirms that the method can unequivocally assess this compound in the presence of other components like excipients, impurities, or degradants [4].
  • Linearity and Range: Establishes that the analytical response is directly proportional to the concentration of this compound over a specified range [4].
  • Limit of Detection (LOD) & Quantitation (LOQ): LOD is the lowest amount that can be detected, and LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. These are often based on signal-to-noise ratios of 3:1 and 10:1, respectively [4].
  • Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, flow rate, column lot) [4].

Q2: The retention time for this compound is shifting in my sample analysis. How can I troubleshoot this? Shifting retention times often indicate a systematic issue. Here is a logical workflow for troubleshooting this problem, inspired by a case study on retention time compliance [6].

G Start Observed RT Shift Check1 Check for Contamination Start->Check1 Check2 Verify Mobile Phase Preparation & Stability Check1->Check2 if no issue Sol3 Perform column cleaning or replacement Check1->Sol3 if contaminated Check3 Assess Sample Matrix Effect Check2->Check3 if no issue Check4 Evaluate Column Health Check3->Check4 if effect present Check3->Check4 if no effect Sol2 Use matrix-matched calibration standards Check3->Sol2 if effect confirmed Check4->Sol3 if degraded Sol1 Extend clean-up procedure for sample extracts

Based on the workflow above:

  • Systematic Shifts: If all differences are negative (consistently earlier RT), it suggests a systematic effect like matrix interference or column contamination [6].
  • Matrix Effects: The sample matrix can alter stationary phase properties. Solution: Implement a more extensive sample clean-up procedure or use matrix-matched calibration standards [6].
  • Column Contamination: Gradual buildup of contaminants can alter the column's properties. Solution: Follow a column cleaning regimen and monitor system suitability parameters [6] [4].
  • Compliance Check: For regulatory studies, the absolute retention time tolerance between standard and sample is often strict (e.g., 0.1 min according to some guidelines). If using an internal standard, the relative retention time deviation is typically within 1% [6].

Q3: How can I demonstrate my method is specific for this compound and separates it from impurities? Specificity is crucial for accurate quantification. Here are the standard approaches to demonstrate it [4]:

  • Analyze Placebo: Inject the sample matrix without this compound to show no interfering peaks co-elute at the same retention time.
  • Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradants. The method should successfully separate the main analyte peak from all degradation products. Target 5-20% degradation to avoid secondary degradation [4].
  • Peak Purity Assessment: Use techniques like photodiode array detection (comparing UV spectra across the peak) or mass spectrometry to confirm that the this compound peak is homogeneous and not co-eluting with another compound [4].

Troubleshooting Guide

This guide addresses specific issues and their solutions during method development and validation.

Problem Potential Causes Recommended Solutions

| Poor Peak Shape | - Column degradation

  • Incompatible solvent
  • Non-ideal mobile phase pH | - Check column performance with standards
  • Ensure sample solvent is compatible with mobile phase
  • Adjust pH of mobile phase [4] | | Low Recovery | - Incomplete sample extraction
  • Sample adsorption or degradation
  • Incorrect calibration | - Optimize extraction time and solvent [4]
  • Use stable, freshly prepared solutions and appropriate vials
  • Verify standard purity and preparation accuracy [4] | | Failing Linearity | - Saturation of detector
  • Incorrect standard preparation
  • Chemical instability of analyte | - Ensure concentrations are within detector's linear dynamic range [4]
  • Carefully prepare serial dilutions
  • Use freshly prepared standard solutions | | High Background Noise | - Contaminated mobile phase
  • Dirty detector flow cell
  • Column bleed | - Use high-purity reagents and fresh mobile phases
  • Perform system maintenance and cleaning
  • Condition new columns properly and use within temperature limits |

References

improving enantioselectivity in 5-oxohexanal reactions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Key Takeaways
Why does my catalyst show high selectivity for one substrate but poor general performance? Traditional optimization on a single "model substrate" often creates overspecialized catalysts. A generality-oriented optimization strategy screens catalysts against a diverse panel of substrates to find broadly selective candidates [1].
What are the main approaches to improve the enantioselectivity of a reaction? Beyond catalyst design, you can leverage enantioselective catalysis, chiral auxiliaries, biocatalysis, and organocatalysis. The best choice depends on your substrate, required selectivity, and process scale [2].
How can I quickly find the right chiral stationary phase for analyzing my reaction's enantiomeric excess (ee)? Chiral method development often relies on high-throughput screening of various columns and mobile phases, as the separation mechanism is complex and difficult to predict [3].

Troubleshooting Guide: Low or Inconsistent Enantioselectivity

This guide follows a systematic workflow to diagnose and resolve enantioselectivity issues. The diagram below outlines the key decision points.

Enantioselectivity Troubleshooting Workflow Start Low/Inconsistent Enantioselectivity A1 Check Reaction Analysis Method Start->A1 A2 Confirmed: True Enantioselectivity Issue A1->A2 Analysis confirmed B1 Evaluate Catalyst Generality A2->B1 Diagnose catalyst scope B2 Catalyst is overspecialized B1->B2 Fails with new substrates C1 Re-optimize for Generality B2->C1 Identify solution C2 Apply Generality-Oriented Optimization C1->C2 Implement strategy D1 Screen catalyst library against diverse substrate panel C2->D1 D2 Select catalyst with highest median enantiomeric excess (eemed) D1->D2

Step 1: Verify Your Analytical Results

Before changing your catalyst, ensure the problem is real and not an analytical artifact.

  • Confirm Chiral Separation: Reproduce your chiral HPLC or GC method using a known racemic mixture and a pure enantiomer standard to confirm baseline separation. Subtle changes in mobile phase composition or column temperature can drastically affect resolution [3].
  • Check for Racemization: Confirm that your product is stable under the reaction and workup conditions. A seemingly low ee could be the result of product racemization after the selective catalytic step.
Step 2: Diagnose the Core Problem

The most common root cause is a catalyst that is not general enough.

  • Test Catalyst Generality: As highlighted in the FAQ, run your catalyst with several structurally diverse substrates from your target class. A significant drop in ee for substrates different from your original model confirms an overspecialized catalyst [1].
  • Action: If the catalyst is overspecialized, proceed to Step 3. If performance is poor across all substrates, you may need to explore a fundamentally different catalyst class.
Step 3: Apply a Generality-Oriented Optimization Strategy

This modern approach, as detailed in a 2023 study, is designed to solve the problem of narrow catalyst scope [1]. The experimental protocol is outlined below.

Experimental Protocol: Generality-Oriented Catalyst Screening

  • Objective: To identify a catalyst that provides high enantioselectivity across a broad range of substrates, rather than just one.
  • Materials:
    • Catalyst Library: A collection of chiral catalysts with structural diversity (e.g., >70 peptide-based catalysts as in the study [1]).
    • Substrate Panel: A carefully selected set of 8-15 substrates that represent the chemical space of your target reaction (e.g., various ring sizes, substitution patterns) [1].
    • High-Throughput Setup: 24-well plates for parallel reactions [1].
  • Procedure:
    • Set up parallel reactions in a 24-well plate, combining each catalyst-substrate pair.
    • Run the reactions under standardized conditions.
    • Analyze the enantiomeric excess (ee) for each reaction product using a reliable chiral method (e.g., GC/HPLC).
    • For each catalyst, calculate the median enantiomeric excess (eemed) across the entire substrate panel. This metric is a robust indicator of general performance [1].
  • Data Analysis and Decision:
    • Select the catalyst with the highest eemed value for further development and scale-up.
    • The following table simulates how data from such a screen might be interpreted, showing why the median ee (eemed) is a better selector for general performance than the maximum ee.

Table: Simulated Catalyst Screening Results (Enantiomeric Excess %)

Catalyst Substrate A (Model) Substrate B Substrate C Substrate D Median ee (eemed)
Catalyst P1 75 10 5 20 16
Catalyst P7 90 95 60 92 93

As illustrated, Catalyst P1, optimized for Substrate A, fails with others. Catalyst P7 shows high performance across the board, making it the superior general catalyst.

Key Takeaways for Your Research

  • Adopt a Generality-First Mindset: The field is moving away from optimizing for a single model substrate. Designing your catalyst screening campaigns for breadth from the start is a more powerful and efficient strategy [1].
  • Quantify Generality with Median ee: When analyzing screening data, the median enantiomeric excess (eemed) across a diverse substrate panel is a more reliable metric for identifying a generally useful catalyst than the maximum ee achieved on any single substrate [1].
  • Rational Catalyst Modulation is Key: High selectivity across broad scopes often comes from rational, iterative modifications to the catalyst structure (e.g., changing amino acid residues in a peptide catalyst, adjusting steric bulk on a ligand) to fine-tune its interaction with many different substrates [1] [4].

References

Comprehensive Reactivity Guide: 5-Oxohexanal vs. Other Keto-Aldehydes

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides a comparative analysis of keto-aldehydes for researchers and drug development professionals, focusing on the underlying electronic and steric factors that govern their behavior in chemical reactions.

Fundamental Chemistry and Structure

Keto-aldehydes are polyfunctional molecules containing both ketone and aldehyde carbonyl groups within the same structure. Their reactivity is a complex interplay between these two functional groups.

  • Carbonyl Group Polarity: The carbon-oxygen double bond (C=O) is highly polar due to the significant electronegativity difference between carbon and oxygen. This creates an electrophilic carbon center (partially positive) and a nucleophilic oxygen center (partially negative), making the carbon susceptible to attack by nucleophiles [1].
  • Molecular Geometry: The carbonyl carbon is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120 degrees. This planar structure has important implications for stereochemistry during nucleophilic attack [1].
  • 5-Oxohexanal Structure: The compound this compound (HMDB0033568) has the linear structure CH₃-(C=O)-CH₂-CH₂-CH₂-(C=H)O and a molecular formula of C₆H₁₀O₂ [2]. In this molecule, the aldehyde group takes naming priority, with the ketone group indicated by the "5-oxo-" prefix [1].

Reactivity Principles and Comparison

The reactivity of carbonyl compounds is primarily determined by electronic effects and steric hindrance. The following table summarizes the general reactivity trends.

Table: General Reactivity Trends of Carbonyl Compounds

Carbonyl Type Electronic Effect on Carbonyl Carbon Steric Hindrance Relative Reactivity towards Nucleophiles
Methanal (Formaldehyde) Most electrophilic (bonded to 2 H atoms) Minimal Highest [1]
Aldehydes Strongly electrophilic (bonded to 1 H, 1 R group) Low High [1] [3]
Keto-Aldehydes (e.g., this compound) Electrophilic at both centers, influenced by intramolecular effects Moderate (depends on chain length/rigidity) Variable (aldehyde site typically more reactive)
Ketones Less electrophilic (bonded to 2 R groups; electron-donating) [1] Higher Lower than aldehydes [1] [3]

The rationale behind these trends is based on two key factors [1]:

  • Electronic Effects: Alkyl groups (R) are weakly electron-donating. These groups can donate electron density to the carbonyl carbon, reducing its partial positive charge and making it less electrophilic and less reactive toward nucleophiles. Aldehydes have only one electron-donating alkyl group, while ketones have two.
  • Steric Hindrance: Larger alkyl groups attached to the carbonyl carbon create more steric hindrance, physically blocking the approach of a nucleophile. This effect is particularly pronounced in sterically crowded ketones like di-tert-butyl ketone [1].

For a molecule like this compound, the aldehyde carbonyl is expected to be more reactive than the ketone carbonyl due to these combined electronic and steric factors.

Characteristic Reactions and Experimental Protocols

Keto-aldehydes can undergo a range of characteristic carbonyl reactions. The following diagram illustrates the general mechanism of nucleophilic addition.

G Nucleophilic Addition to Carbonyl Carbonyl Carbonyl Compound Intermediate Tetrahedral Intermediate Carbonyl->Intermediate Nucleophilic Attack Nu Nucleophile (Nu⁻) Nu->Intermediate Provides electrons Product Addition Product Intermediate->Product Protonation

Diagram 1: The general mechanism for nucleophilic addition to a carbonyl group. The nucleophile attacks the electrophilic carbon, leading to a tetrahedral intermediate before final product formation.

Nucleophilic Addition Reactions

This is the most characteristic reaction of carbonyl compounds. The following protocols are standard for studying these reactions.

Table: Experimental Protocols for Key Carbonyl Reactions

Reaction Type Protocol Summary Key Reagents & Conditions Application for Keto-Aldehydes
Cyanohydrin Formation Add aldehyde/ketone to a solution of NaCN or KCN. CAUTION: HCN is volatile and extremely toxic; use in a fume hood with strict safety protocols. Often prepared in situ from NaCN/KCN and acid [4]. Hydrogen cyanide (HCN) or NaCN/KCN; catalytic base [4]. Favored for aldehydes and unhindered ketones; can occur at either site, with the aldehyde likely more reactive.
Reduction with Hydride Reagents Dissolve carbonyl compound in dry solvent (e.g., ethanol for NaBH₄; ether or THF for LiAlH₄). Slowly add reagent with stirring. Work up by careful hydrolysis [4]. Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) [4]. Reduces both carbonyls to alcohols; LiAlH₄ is more reactive. Selective reduction might be achievable.
Grignard/Organolithium Addition Under inert atmosphere (N₂ or Ar), add organometallic reagent dropwise to a cooled solution of the carbonyl compound in dry ether or THF. Hydrolyze the resulting alkoxide salt with dilute acid [4]. Grignard Reagents (R-MgX) or Alkyl Lithium (R-Li) [4]. Forms new C-C bonds; the nucleophile may attack the more electrophilic aldehyde carbonyl preferentially.
Acetal Formation Treat carbonyl compound with alcohol in the presence of an acid catalyst (e.g., dry HCl, p-TsOH). Remove water (e.g., molecular sieves) to drive equilibrium [5]. Alcohol (e.g., MeOH, EtOH); acid catalyst [5]. Can be used to protect the more reactive aldehyde group, allowing selective reactions at the ketone.
Oxidation Reactions

A key difference between aldehydes and ketones lies in their oxidation potential.

  • Aldehydes: Can be easily oxidized to carboxylic acids using common oxidizing agents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or silver(I) oxide (Ag₂O) [3]. Tollens' reagent can be used for a qualitative test, where a positive result (silver mirror) indicates an aldehyde [5].
  • Ketones: Are generally resistant to oxidation [3]. Under harsh conditions, they undergo C-C bond cleavage.

For this compound, the aldehyde group is susceptible to oxidation, while the ketone group remains intact. This property can be exploited for selective modification or analytical detection.

Research Implications and Applications

Understanding the differential reactivity of functional groups in polyfunctional molecules is a cornerstone of organic synthesis and drug development.

  • Selective Synthesis and Protection: The higher reactivity of the aldehyde group in this compound allows chemists to perform reactions selectively at that site. Strategies often involve protecting the aldehyde as an acetal, enabling modification of the ketone group before deprotecting the aldehyde [4].
  • Biomarker Potential: this compound has been detected in pulses (the edible seeds of legume crops), suggesting its potential as a dietary biomarker [2]. Its presence and concentration could be used to monitor food consumption or metabolic processes in clinical studies.
  • Considerations for Drug Development:
    • Metabolic Instability: The high reactivity of the aldehyde group can lead to rapid metabolism or non-specific binding in vivo, potentially shortening half-life or causing toxicity.
    • Targeted Covalent Inhibition: This reactivity can be harnessed to design covalent drugs that specifically target a nucleophilic amino acid (e.g., cysteine) in a protein's active site, leading to prolonged effects.

References

Principles for Validating 5-Oxohexanal by NMR

Author: Smolecule Technical Support Team. Date: February 2026

The structure of 5-oxohexanal features two carbonyl groups that influence nearby protons differently [1]:

  • Aldehyde proton (-CHO): Highly deshielded, appearing far downfield.
  • Ketone carbonyl (-C(O)-): Deshields protons on the adjacent carbon atoms.

Interpreting Spectra:

  • Chemical Shift (δ): Identifies the proton's chemical environment [2].
  • Integration: Signal area reveals the number of equivalent protons in that environment [2].
  • Multiplicity (Splitting): Follows the n+1 rule to identify neighboring protons [3]. A proton coupled to n equivalent protons splits into n+1 peaks.

Predicted NMR Data for this compound

Based on its structure (SMILES: CC(=O)CCCC=O) [1], the 1H NMR spectrum is expected as follows. Note that these are theoretical predictions.

Table: Predicted 1H NMR Signals for this compound

Proton Environment Predicted Chemical Shift (δ, ppm) Expected Multiplicity Integration
Ha (-CHO) ~9.7 Triplet (t) 1H
Hb (-CH₂- adjacent to -CHO) ~2.4 Pseudo-quintet 2H
Hc (-CH₂- central) ~2.1 - 2.3 Complex multiplet 2H
Hd (-CH₂- adjacent to ketone) ~2.4 Triplet (t) 2H
He (-CH₃) ~2.1 Singlet (s) 3H

The following diagram illustrates the proton assignments and the expected splitting pattern couplings.

G cluster_structure Proton Assignments cluster_splitting Splitting Pattern Logic title This compound Proton Assignments & Splitting He He (CH₃) Hd Hd (CH₂) He->Hd J₃ Hc Hc (CH₂) Hd->Hc J₂ Hb Hb (CH₂) Hc->Hb J₂ Ha Ha (CHO) Hb->Ha J₃ Logic1 He (CH₃) is a singlet if no adjacent CH₂ protons Logic2 Hd (CH₂) couples with Hc & He → Triplet (n+1, n=2) Logic3 Ha (CHO) couples with Hb only → Triplet (n+1, n=2)

Experimental Protocol for NMR Sample Preparation

A general protocol for a 1D proton NMR experiment is outlined below [2].

Workflow for NMR Sample Preparation and Data Acquisition

G Step1 1. Dissolve ~30 mg of This compound in deuterated solvent Step2 2. Transfer solution to a clean, dry NMR tube Step1->Step2 Step3 3. Insert tube into NMR spectrometer Step2->Step3 Step4 4. Shim magnet to achieve homogeneous magnetic field Step3->Step4 Step5 5. Acquire NMR spectrum with optimized parameters Step4->Step5 Step6 6. Process FID data (Fourier Transform, phase, baseline correct) Step5->Step6 Step7 7. Analyze spectrum: Chemical Shift, Integration, Multiplicity Step6->Step7

  • Sample Preparation: Dissolve ~30 mg of your sample in 0.6 mL of a deuterated solvent like CDCl₃ [2].
  • Data Acquisition: The spectrometer applies a radiofrequency pulse and records the emitted signal (FID) [2].
  • Data Processing: The FID is converted into a spectrum via Fourier Transform [2].

Validation Checklist and Next Steps

  • Confirm Proton Counts: Ensure the integrated signal areas match the number of protons in the predicted table.
  • Verify Coupling Patterns: Check that the observed splitting of signals aligns with expectations.
  • Compare with Predicted Shifts: Match your experimental chemical shifts with the predicted values.
  • Run Additional NMR Experiments: For further confirmation, consider:
    • ¹³C NMR: To confirm the number of unique carbon environments, including the two carbonyl carbons [2].
    • 2D NMR (like COSY, HSQC): To unambiguously assign proton networks and correlate protons to their directly bonded carbons [4].

References

GC-MS spectral comparison for 5-oxohexanal

Author: Smolecule Technical Support Team. Date: February 2026

Understanding GC-MS Spectral Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. The resulting mass spectrum is a unique fingerprint of a compound, showing the relative abundances of its ionized fragments [1].

Spectral comparison involves matching the spectrum of an unknown compound against a library of reference spectra. This is typically done using similarity algorithms [2].

Comparison of Spectral Matching Algorithms

No single study compares all these methods for 5-oxohexanal. The following table summarizes the core principles, advantages, and limitations of the primary algorithms used, based on general GC-MS literature [2].

Algorithm Name Core Principle Key Advantages Reported Limitations
Dot Product / Cosine Calculates cosine of the angle between spectral vectors [2]. Simple, fast, widely implemented in commercial software [2]. Can be misled by abundant but non-unique fragments; accuracy can be limited (e.g., ~75% for Rank 1 ID) [2].
Probability-Based Matching (PBM) Uses probability and "reverse search" (absent peaks) for ID [2]. Can use low-abundance, highly specific peaks for identification [2]. Performance can be lackluster compared to other methods (e.g., ~65% accuracy) [2].
Stein's Weighted Dot Product Applies optimized weight factors to abundance and m/z [2]. Improves ranking accuracy by emphasizing higher m/z ions (e.g., molecular ions) [2]. Optimal weight factors can be arbitrary and library-dependent [2].
Expert Algorithm for Substance ID (EASI) Uses General Linear Modeling (GLM) to predict fragment abundances from a training set [2]. High specificity, can report error rates, superior to exemplar/consensus approaches for cocaine spectra [2]. Requires a set of replicate spectra for training; not yet a standard feature in most software [2].

A Proposed Workflow for Comparative Analysis

To objectively compare the performance of these algorithms for a compound like this compound, you would follow a detailed experimental and computational workflow. The diagram below outlines the key steps, from sample preparation to final evaluation.

Experimental Protocol for Key Steps:

Based on standard practices in GC-MS fluxome analysis and forensic identification, a robust comparison would involve the following [3] [2]:

  • Sample Preparation & Derivatization:
    • Obtain a pure standard of this compound (CAS 505-03-3) [4].
    • If the compound is not sufficiently volatile, prepare a derivatized version (e.g., using methoximation and silylation) to improve chromatographic performance [3].
  • GC-MS Data Acquisition:
    • Use a GC-MS system with electron ionization (EI) at 70 eV for compatibility with standard libraries [1].
    • Perform multiple replicate injections (n ≥ 5) to account for instrumental variability and to create a training set for algorithms like EASI [2].
    • Record data in Full Scan mode to capture the complete mass spectrum.
  • Data Pre-processing:
    • Process raw data to perform background subtraction, peak deconvolution, and centroiding of mass spectral peaks [2].
    • Normalize the spectrum, typically by setting the base peak (most intense ion) to 100% relative abundance.
  • Algorithm Comparison & Evaluation:
    • Use the consensus spectrum from the replicates as the "reference" for traditional algorithms (Dot Product, PBM, Stein's) [2].
    • Use the full set of replicates to train a GLM for the EASI algorithm [2].
    • Test all algorithms against a validation set of spectra not used in training, which could include spectra of this compound run on different instruments and, crucially, spectra of known negative compounds (e.g., structural isomers or compounds with similar mass spectra).
    • Evaluate performance based on metrics like True Positive Rate, False Positive Rate, and overall Accuracy.

References

5-oxohexanal biological activity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 5-Oxohexanal

The table below summarizes the basic chemical and physical properties of this compound as identified in chemical databases.

Property Value
Common Name This compound [1] [2]
CAS Number 505-03-3 [1] [2]
Chemical Formula C₆H₁₀O₂ [1] [2]
Average Molecular Weight 114.142 g/mol [1] [2]
SMILES CC(=O)CCCC=O [1]
Classification Medium-chain aldehyde [1]
IUPAC Name This compound [1]
Synonyms 5-keto-1-hexanal; 1,5-hexanedione; 2,6-hexanedione [2]

This compound belongs to the class of medium-chain aldehydes [1]. It has been detected in pulses (a type of legume), suggesting it could potentially be a biomarker for consumption of these foods, though its presence has not been quantified [1].

Assessment of Available Bioactivity Data

A significant gap exists between the user's request for a comparative activity assessment and the information available in the search results.

  • Available Data: The search results provide only the fundamental chemical structure and identity of this compound. There is no specific experimental data on its potency, efficacy, or mechanisms of action in biological systems like signaling pathways [3] [4].
  • Suggested Experimental Approaches: To fill this knowledge gap, research would typically involve the following methodologies. The workflow for such an assessment can be conceptualized as follows:

InVitro In Vitro Assays Pathway Pathway Analysis InVitro->Pathway Identifies Initial Targets Quant Quantitative Profiling Pathway->Quant Mathematical Modeling Comp Comparative Activity Quant->Comp Compare with Reference Compounds

  • In Vitro Cell-Based Assays: These are foundational for initial activity screening [3] [4]. You would treat different cell lines with this compound and measure downstream outputs like the accumulation of a transcriptional regulator (e.g., β-catenin for Wnt pathway screening) [3]. Varying the dose and time of exposure helps establish the compound's potency and dynamic effect.

  • Signaling Pathway Analysis: To understand the mechanism, you would analyze its effect on specific pathways. This involves using mathematical models of pathways (like Wnt, ERK, or Tgfβ) [3] and measuring how the compound influences key nodes, for example, by quantifying phosphorylated ERK in the MAPK/ERK pathway [3] or calcium oscillations as a second messenger [4].

  • Quantitative Profiling and Comparison: For a comparative guide, you would need to profile this compound alongside other aldehydes or similar compounds. This involves running parallel experiments to collect quantitative data on IC₅₀/EC₅₀ values, maximum response efficacy, and selectivity indices. This data would form the basis for an objective comparison table.

How to Proceed with Research

Given the lack of readily available data, progressing your research on this compound will require a more targeted approach.

  • Consult Specialized Databases: Deepen your search in specialized scientific databases. Use the HMDB ID HMDB0033568 [1] and CAS Number 505-03-3 [1] [2] as unique identifiers to search for more information in databases like PubChem [5], ChEMBL, or SciFinder, which may contain more bioassay results and literature links.
  • Explore Broader Literature: Since direct information is scarce, investigate the general biological activities of medium-chain aldehydes. Many of these compounds are reactive and can interact with proteins, act as flavor or fragrance compounds, or exhibit antimicrobial or cytotoxic effects. Understanding this broader context may provide testable hypotheses for this compound's potential activity.

References

×

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

114.068079557 g/mol

Monoisotopic Mass

114.068079557 g/mol

Heavy Atom Count

8

Dates

Last modified: 02-18-2024

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